ALG-000184
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H20FN4Na2O8P |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
disodium;[[2-[5-[(3-cyano-4-fluorophenyl)carbamoyl]-1,2,4-trimethylpyrrol-3-yl]-2-oxoacetyl]-(3-ethynyloxetan-3-yl)amino]methyl phosphate |
InChI |
InChI=1S/C23H22FN4O8P.2Na/c1-5-23(10-35-11-23)28(12-36-37(32,33)34)22(31)20(29)18-13(2)19(27(4)14(18)3)21(30)26-16-6-7-17(24)15(8-16)9-25;;/h1,6-8H,10-12H2,2-4H3,(H,26,30)(H2,32,33,34);;/q;2*+1/p-2 |
InChI Key |
AZODBEIBQSHYDI-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ALG-000184 in Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II or Class E (empty) capsid assembly modulator (CAM-E) under development for the treatment of chronic hepatitis B (CHB). It exhibits a dual mechanism of action that disrupts critical stages of the hepatitis B virus (HBV) lifecycle. This leads to profound reductions in viral replication markers, including HBV DNA and RNA, and viral antigens. Clinical and preclinical data suggest that this compound holds the potential to be a cornerstone therapy for achieving functional cures in individuals with CHB.
Introduction to Capsid Assembly Modulators in HBV Therapy
The HBV capsid, composed of core protein (HBc) dimers, is a crucial structure that protects the viral genome, a relaxed circular DNA (rcDNA). The capsid is central to multiple steps in the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription of pgRNA into rcDNA, and the transport of the viral genome into the nucleus of infected hepatocytes to form or replenish the covalently closed circular DNA (cccDNA) reservoir. The cccDNA serves as the transcriptional template for all viral RNAs, making it the key driver of viral persistence.
Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with the capsid assembly process. Class II CAMs, such as ALG-001075, accelerate the assembly of HBc proteins into empty capsids, devoid of the viral pgRNA. This aberrant assembly disrupts the normal viral lifecycle at two key junctures.
The Dual Mechanism of Action of this compound
This compound is rapidly converted to its active moiety, ALG-001075, in the body. ALG-001075 then exerts its antiviral effect through a dual mechanism of action:
-
Primary Mechanism: Inhibition of pgRNA Encapsidation: By promoting the rapid assembly of empty capsids, ALG-001075 prevents the encapsidation of the pgRNA-polymerase complex. This is a critical step, as pgRNA encapsidation is a prerequisite for reverse transcription. By blocking this, ALG-001075 effectively halts the production of new HBV DNA and, consequently, new infectious virions. This leads to a rapid decline in serum HBV DNA and RNA levels.[1][2][3]
-
Secondary Mechanism: Prevention of de novo cccDNA Formation: The HBV capsid is also involved in the transport of the newly synthesized rcDNA genome into the nucleus to form new cccDNA molecules. By inducing the formation of aberrant, empty capsids, ALG-001075 is believed to interfere with the uncoating process and the delivery of rcDNA to the nucleus. This prevents the establishment and replenishment of the cccDNA pool, which can lead to a reduction in the levels of viral antigens, including the hepatitis B surface antigen (HBsAg), over time.[1][2]
The following diagram illustrates the dual mechanism of action of this compound within the HBV lifecycle.
Caption: Dual mechanism of action of this compound in the HBV lifecycle.
Preclinical and Clinical Efficacy Data
This compound has demonstrated potent antiviral activity in both preclinical models and clinical trials involving patients with chronic hepatitis B.
In Vitro and In Vivo Preclinical Studies
Preclinical evaluation of ALG-001075, the active form of this compound, has been conducted in various models.
Table 1: Preclinical Antiviral Activity of ALG-001075
| Model System | Parameter | Result | Reference |
| HepG2.117 cells | HBV DNA EC50 | 1.98 nM | |
| HepG2.117 cells | HBV DNA EC90 | 8.56 nM | |
| Primary Human Hepatocytes (PHH) | cccDNA formation EC50 | 70.0 nM | |
| AAV-HBV Mouse Model | Plasma HBV DNA reduction | > 5 log10 IU/mL |
Clinical Trial Data
The clinical development of this compound has shown significant reductions in viral markers in CHB patients. Data is available from the Phase 1 this compound-201 study (NCT04536337).
Table 2: Summary of Viral Marker Reductions in CHB Patients Treated with this compound
| Patient Population | Treatment | Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBsAg Reduction (log10 IU/mL) | Mean HBeAg Reduction (log10 PEI U/L) | Mean HBcrAg Reduction (log10 U/mL) | Reference |
| HBeAg Positive | 300 mg this compound + ETV | ≤ 48 weeks | up to 6.8 | 1.2 | 1.7 | 2.0 | |
| HBeAg Negative | 300 mg this compound monotherapy | ≤ 96 weeks | Maintained < LLOQ (10 IU/mL) | - | - | 0.3 (max 0.7) | |
| HBeAg Positive | 300 mg this compound monotherapy | ≤ 72 weeks | Sustained suppression (<10 IU/mL in 90% of subjects) | - | Declined to near negativity | - |
ETV: Entecavir; LLOQ: Lower Limit of Quantification
Experimental Protocols and Methodologies
The following section outlines the typical experimental designs used to evaluate the mechanism and efficacy of this compound.
In Vitro Antiviral Activity Assay
-
Cell Line: HepG2.117 cells, a stable cell line that constitutively expresses HBV.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with serial dilutions of ALG-001075.
-
After a defined incubation period, cell lysates are prepared.
-
To specifically measure encapsidated HBV DNA, lysates are treated with DNase to eliminate background integrated HBV DNA.
-
The remaining encapsidated HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).
-
EC50 and EC90 values are calculated based on the dose-response curve.
-
Caption: Workflow for in vitro antiviral activity assessment.
In Vivo Efficacy Study (AAV-HBV Mouse Model)
-
Animal Model: Mice are administered an adeno-associated virus (AAV) vector carrying the HBV genome. This model establishes a persistent HBV infection.
-
Methodology:
-
Establishment of HBV infection via AAV-HBV administration.
-
Mice are randomized into treatment (this compound) and vehicle control groups.
-
The compound is administered orally, typically once daily.
-
Blood samples are collected at various time points to monitor plasma HBV DNA levels.
-
At the end of the study, liver tissue may be harvested to analyze intrahepatic viral markers.
-
Clinical Virology Assays
-
HBV DNA Quantification: Performed using validated assays such as the Roche Cobas® platform.
-
HBV Antigen Quantification (HBsAg, HBeAg, HBcrAg): Measured using commercially available immunoassays.
-
Pharmacokinetics: Plasma concentrations of ALG-001075 are quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
This compound, through its active metabolite ALG-001075, employs a dual mechanism of action that potently inhibits HBV replication and prevents the replenishment of the cccDNA reservoir. This leads to multi-log reductions in HBV DNA, RNA, and key viral antigens. The favorable safety profile and potent antiviral activity demonstrated in clinical trials to date position this compound as a promising candidate for the chronic suppressive treatment of HBV. It is a potential cornerstone for future combination regimens aimed at achieving a functional cure for chronic hepatitis B. Ongoing and future studies, including the Phase 2 B-SUPREME trial, will further delineate its long-term efficacy and safety profile.
References
The Core Target of ALG-000184: A Technical Guide to a Novel Anti-HBV Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALG-000184 is a promising investigational oral antiviral agent developed by Aligos Therapeutics for the treatment of chronic hepatitis B (CHB). It is a prodrug that, after administration, is rapidly and efficiently converted into its active moiety, ALG-001075. The primary therapeutic target of ALG-001075 is the Hepatitis B Virus (HBV) core protein, a crucial component in the viral replication cycle. By modulating the assembly of the viral capsid, ALG-001075 disrupts the formation of new infectious virus particles, representing a novel approach to achieving a functional cure for CHB. This technical guide provides an in-depth overview of the target and mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Target: HBV Core Protein and Capsid Assembly
The HBV core protein (HBc) is a multifaceted protein that plays a central role in the viral lifecycle. Its primary function is to self-assemble into an icosahedral capsid, which encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase. This process, known as encapsidation, is essential for reverse transcription of the pgRNA into DNA to occur. The resulting mature, DNA-containing nucleocapsids can then be enveloped and secreted as new virions or transported to the nucleus of the hepatocyte to replenish the pool of covalently closed circular DNA (cccDNA), the stable transcriptional template for all viral RNAs.
This compound, through its active form ALG-001075, is a capsid assembly modulator (CAM). Specifically, it is classified as a Class II CAM, which means it accelerates the kinetics of capsid assembly. This rapid assembly leads to the formation of empty, non-infectious capsids that do not contain the viral pgRNA-polymerase complex. By preventing the encapsidation of the viral genome, ALG-001075 effectively halts a critical step in HBV replication.
Furthermore, evidence suggests a secondary mechanism of action for ALG-001075. By interfering with the normal process of capsid formation and disassembly, it is also believed to inhibit the establishment and replenishment of the cccDNA reservoir in the nucleus of infected liver cells. This dual mechanism of action—inhibiting both new virion production and cccDNA maintenance—makes this compound a potent candidate for achieving sustained virologic response and functional cure in patients with CHB.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, ALG-001075.
Preclinical Antiviral Activity of ALG-001075
| Parameter | Cell Line/System | Value | Reference |
| EC50 (HBV DNA) | HepG2.117 | 0.63 nM | [1] |
| EC90 (HBV DNA) | HepG2.117 | 3.17 nM | [1] |
| EC50 (HBV DNA) | HepG2.2.15 | 0.53 nM | [1] |
| EC90 (HBV DNA) | HepG2.2.15 | 1.84 nM | [1] |
| EC50 (HBV DNA) | Primary Human Hepatocytes | 1.98 nM | [1] |
| EC50 (HBsAg) | Primary Human Hepatocytes | 70.0 nM | |
| EC50 (HBeAg) | Primary Human Hepatocytes | 10.5 nM | |
| EC50 (HBV RNA) | Primary Human Hepatocytes | 54.7 nM |
In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model
| Dose | Duration | Maximum HBV DNA Reduction | Reference |
| 15 mg/kg BID | 56 days | > 5 log10 IU/mL |
Pharmacokinetics of ALG-001075 after Single Ascending Doses of this compound in Healthy Volunteers (NCT04536337)
| This compound Dose | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| 40 mg | 134 | 1250 | 2.0 | 7.2 | |
| 100 mg | 353 | 3290 | 1.5 | 7.0 | |
| 250 mg | 843 | 8110 | 1.5 | 7.5 | |
| 500 mg | 1620 | 16400 | 2.0 | 7.8 |
Pharmacokinetics of ALG-001075 after Multiple Ascending Doses of this compound in Healthy Volunteers (NCT04536337)
| This compound Dose (once daily for 7 days) | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) | Tmax,ss (h) | t1/2 (h) | Reference |
| 150 mg | 613 | 5560 | 1.5 | 7.4 | |
| 250 mg | 1080 | 9810 | 1.5 | 7.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Antiviral Activity Assay (HepG2.117 Cells)
-
Cell Culture: HepG2.117 cells, which stably replicate HBV, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of ALG-001075 for a specified period (e.g., 6 days), with media and compound replenishment at midpoint (e.g., day 3).
-
HBV DNA Extraction: After treatment, intracellular HBV DNA is extracted from the cell lysates. The lysate is treated with DNase I to remove any contaminating plasmid DNA.
-
Quantitative PCR (qPCR): The amount of encapsidated HBV DNA is quantified by qPCR using primers and probes specific for the HBV genome.
-
Data Analysis: The concentration of ALG-001075 that inhibits HBV DNA replication by 50% (EC50) and 90% (EC90) is calculated by non-linear regression analysis of the dose-response curves.
AAV-HBV Mouse Model Efficacy Study
-
Animal Model: An adeno-associated virus (AAV) vector carrying a replication-competent HBV genome is injected into mice (e.g., C57BL/6) via the tail vein to establish a persistent HBV infection.
-
Compound Administration: After establishment of stable viremia, mice are treated orally with ALG-001075 or a vehicle control, typically twice daily (BID), for a specified duration (e.g., 56 days).
-
Viral Load Monitoring: Blood samples are collected at regular intervals throughout the study. Serum HBV DNA levels are quantified by qPCR to monitor the antiviral efficacy of the treatment.
-
Data Analysis: The log10 reduction in serum HBV DNA levels from baseline is calculated for each treatment group to determine the in vivo efficacy of ALG-001075.
Phase 1 Clinical Trial in Healthy Volunteers (NCT04536337)
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study is conducted in healthy adult volunteers.
-
Dosing: In the single ascending dose (SAD) part, cohorts of subjects receive a single oral dose of this compound or placebo. In the multiple ascending dose (MAD) part, cohorts receive once-daily oral doses of this compound or placebo for a defined period (e.g., 7 days).
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing. Plasma concentrations of this compound and its active metabolite, ALG-001075, are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), Tmax (time to reach Cmax), and t1/2 (elimination half-life), are calculated using non-compartmental analysis.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the HBV lifecycle.
Caption: Drug development workflow for this compound.
References
ALG-000184: A Technical Guide to a Novel Capsid Assembly Modulator for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B (CHB) remains a significant global health challenge, with current treatments rarely achieving a functional cure. A promising therapeutic strategy involves the use of capsid assembly modulators (CAMs), which interfere with a critical step in the hepatitis B virus (HBV) replication cycle. This technical guide provides an in-depth overview of ALG-000184, a potent, second-generation, orally bioavailable CAM-E (Class II) that promotes the assembly of empty, non-infectious viral capsids. This compound is a prodrug of ALG-001075, which has demonstrated best-in-class potential in preclinical and clinical studies, showing significant reductions in HBV DNA, RNA, and viral antigens. This document details the mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.
Introduction to Capsid Assembly Modulators
HBV replication is a complex process heavily reliant on the proper assembly of the viral capsid, which is composed of the HBV core protein (HBc). Capsid assembly is essential for the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which is necessary for reverse transcription and the formation of new viral particles. CAMs are small molecules that allosterically bind to HBc dimers, inducing a conformational change that disrupts the normal assembly process.[1]
There are two main classes of CAMs:
-
Class I (CAM-A): These molecules induce the formation of aberrant, non-capsid polymers of HBc, leading to the degradation of the core protein.
-
Class II (CAM-E): These molecules, including this compound's active moiety ALG-001075, accelerate the kinetics of capsid assembly, resulting in the formation of morphologically "normal" but empty capsids that lack pgRNA and are therefore non-infectious.[2][3]
This compound: Mechanism of Action
This compound is a prodrug that is rapidly and efficiently converted to its active form, ALG-001075, in vivo.[4][5] ALG-001075 exerts its antiviral activity through a dual mechanism of action against HBV:
-
Primary Mechanism: Inhibition of pgRNA Encapsidation: By binding to HBc dimers, ALG-001075 accelerates the rate of capsid assembly. This rapid assembly process outpaces the encapsidation of the pgRNA-polymerase complex, leading to the formation of empty viral capsids. This effectively halts the production of new infectious virions.
-
Secondary Mechanism: Inhibition of cccDNA Replenishment: The formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the basis for the persistence of HBV infection. The recycling of newly synthesized nucleocapsids to the nucleus is a key pathway for replenishing the cccDNA pool. By disrupting the formation of replication-competent nucleocapsids, ALG-001075 is believed to interfere with this recycling pathway, thereby reducing the establishment and replenishment of the cccDNA reservoir over time.
Preclinical Data Summary
In Vitro Antiviral Activity
ALG-001075 has demonstrated potent pan-genotypic antiviral activity in various cell-based assays.
| Cell Line | Assay | Parameter | ALG-001075 | Reference CAMs |
| HepG2.117 | HBV DNA Reduction | EC50 | Sub-nanomolar | 10- to 80-fold less potent |
| Primary Human Hepatocytes (PHH) | HBV DNA Reduction | EC50 | Low nanomolar | - |
| PHH | cccDNA Formation | EC50 | 70.0 nM | - |
Table 1: In Vitro Antiviral Potency of ALG-001075.
In Vivo Efficacy in AAV-HBV Mouse Model
In the adeno-associated virus (AAV)-HBV mouse model, oral administration of this compound resulted in significant, dose-dependent reductions in plasma HBV DNA levels.
| Treatment Group | Dose | Duration | Max HBV DNA Reduction (log10 IU/mL) |
| ALG-001075 | 15 mg/kg BID | 56 days | > 5.0 |
| CAM Comparator | 50 mg/kg BID | 56 days | Less than ALG-001075 |
Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mice.
Resistance Profile
ALG-001075 maintains its antiviral activity against HBV variants with known resistance mutations to nucleos(t)ide analogs (NUCs). It has also shown retained activity against several CAM resistance mutations, with a moderate loss of activity against the T33N mutation.
| Mutation | Fold-Shift in EC50 |
| T33N | 28-fold loss of activity |
| F23Y, I105F/T, T109M, Y118F, T128I | 0.5 to 3.0-fold shift |
Table 3: ALG-001075 Activity Against CAM-Resistant Mutants.
Pharmacokinetics and Safety
Preclinical studies in multiple species demonstrated that this compound has favorable pharmacokinetic properties, including high oral bioavailability and efficient conversion to the active moiety, ALG-001075. Toxicology studies in rats and dogs showed that this compound was generally well-tolerated at clinically relevant exposures.
Clinical Data Summary
Phase 1 Studies in Healthy Volunteers
In a Phase 1a single-ascending dose (SAD) and multiple-ascending dose (MAD) study (NCT04536337) in healthy volunteers, this compound was safe and well-tolerated at single oral doses up to 500 mg and multiple daily doses up to 250 mg for 7 days. The pharmacokinetic profile was dose-proportional and linear, supporting once-daily oral dosing.
Phase 1b Studies in CHB Patients
In treatment-naïve or untreated HBeAg-positive and HBeAg-negative CHB patients, daily oral dosing of this compound for 28 days resulted in rapid and significant declines in HBV DNA and HBV RNA levels. At higher doses (e.g., 300 mg), reductions in HBsAg were also observed in some patients, suggesting engagement of the secondary mechanism of action related to cccDNA. Long-term studies of up to 96 weeks have shown sustained viral suppression.
| Dose | Duration | Mean Max HBV DNA Decline (log10 IU/mL) | Mean Max HBV RNA Decline (log10 copies/mL) |
| 10 mg | 28 days | ~4.0 | ~3.0 |
| 50 mg | 28 days | ~4.0 | ~3.0 |
| 100 mg | 28 days | ~4.0 | ~3.0 |
Table 4: Antiviral Activity of this compound in CHB Patients (28-Day Treatment).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.
In Vitro Antiviral Activity Assay in HepG2.117 Cells
This assay quantifies the ability of a compound to inhibit HBV DNA replication in a stable cell line that expresses HBV under the control of a tetracycline-repressible promoter.
Materials:
-
HepG2.117 cells
-
DMEM with 10% FBS, L-glutamine, and G418
-
96-well cell culture plates
-
This compound/ALG-001075
-
DNA extraction kit
-
qPCR master mix and HBV-specific primers/probe
Procedure:
-
Cell Culture: Maintain HepG2.117 cells in DMEM supplemented with 10% FBS, L-glutamine, and G418. Culture cells in the presence of 1 µg/mL doxycycline to suppress HBV expression.
-
Cell Seeding: Wash cells to remove doxycycline and seed them in 96-well plates at a density of 2 x 104 cells/well in doxycycline-free medium. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound or ALG-001075 in culture medium. Add the compound dilutions to the cells. Include a no-drug (vehicle) control.
-
Incubation: Incubate the plates for 6 days at 37°C and 5% CO2.
-
DNA Extraction: Collect the cell culture supernatant. Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR: Quantify the extracted HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
cccDNA Quantification in HBV-Infected Primary Human Hepatocytes
This protocol describes the infection of primary human hepatocytes (PHH) and the subsequent quantification of intranuclear cccDNA.
Materials:
-
Cryopreserved PHH
-
Hepatocyte culture medium
-
HBV inoculum (e.g., from HepAD38 cell supernatant)
-
Polyethylene glycol (PEG) 8000
-
Modified Hirt DNA extraction buffer
-
Plasmid-Safe ATP-Dependent DNase (PSD)
-
qPCR master mix and cccDNA-specific primers/probe
Procedure:
-
PHH Plating: Thaw and plate cryopreserved PHH on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
HBV Infection: Infect the PHH monolayer with HBV inoculum at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% PEG 8000. Incubate for 16-24 hours.
-
Compound Treatment: After infection, wash the cells and add fresh medium containing the test compound (e.g., this compound). Culture for 7-9 days, with media and compound changes every 2-3 days.
-
Hirt DNA Extraction: Lyse the cells using a modified Hirt extraction method to selectively isolate low molecular weight DNA, including cccDNA, while precipitating genomic DNA.
-
Nuclease Digestion: Treat the extracted DNA with Plasmid-Safe ATP-Dependent DNase (PSD) to digest any remaining rcDNA and dslDNA, leaving the supercoiled cccDNA intact.
-
cccDNA qPCR: Quantify the cccDNA using a specific qPCR assay that employs primers spanning the gap region of rcDNA, ensuring that only cccDNA is amplified.
-
Data Analysis: Normalize cccDNA copy numbers to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.
In Vivo Efficacy in the AAV-HBV Mouse Model
This model establishes persistent HBV replication in immunocompetent mice, allowing for the evaluation of antiviral efficacy over several weeks.
Materials:
-
C57BL/6 mice
-
AAV8 vector carrying a 1.3-fold overlength HBV genome (AAV-HBV)
-
This compound formulated for oral gavage
-
Blood collection supplies
-
qPCR reagents for HBV DNA quantification
Procedure:
-
Model Establishment: Inject C57BL/6 mice intravenously (tail vein) with the AAV-HBV vector (e.g., 1 x 1011 vector genomes/mouse). This leads to hepatocyte transduction and sustained HBV replication.
-
Baseline Monitoring: Monitor serum HBV DNA levels weekly. Once stable viremia is established (typically 3-4 weeks post-injection), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound or vehicle control to the mice daily via oral gavage for the duration of the study (e.g., 28-56 days).
-
Viral Load Monitoring: Collect blood samples (e.g., retro-orbital or tail bleed) at regular intervals (e.g., weekly) throughout the treatment and follow-up periods.
-
HBV DNA Quantification: Isolate DNA from serum/plasma and quantify HBV DNA levels by qPCR.
-
Data Analysis: Plot the mean change in log10 HBV DNA levels from baseline for each treatment group over time to assess antiviral efficacy.
Conclusion
This compound is a promising, next-generation capsid assembly modulator with a dual mechanism of action that has demonstrated potent antiviral activity in both preclinical models and clinical trials in patients with CHB. Its ability to rapidly reduce HBV DNA and RNA, coupled with its potential to impact the cccDNA pool, makes it a strong candidate for inclusion in future combination therapies aimed at achieving a functional cure for Hepatitis B. The data summarized and the protocols detailed in this guide provide a comprehensive resource for the scientific community to further evaluate and understand the therapeutic potential of this novel antiviral agent.
References
- 1. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Prodrug ALG-000184: Efficient Conversion to the Potent Hepatitis B Capsid Assembly Modulator ALG-001075
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the conversion of the prodrug ALG-000184 to its active metabolite, ALG-001075, a potent, class-II (empty capsid forming) capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). This compound was developed to overcome the low aqueous solubility of ALG-001075, thereby enhancing its oral bioavailability. This document provides a comprehensive overview of the preclinical and clinical data, including detailed experimental methodologies, quantitative analysis of the conversion and antiviral efficacy, and a visualization of the underlying mechanism of action.
Introduction
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with hundreds of millions of people living with the disease and at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure.[1][2][3][4] Capsid assembly modulators (CAMs) represent a promising therapeutic class that targets a critical step in the HBV life cycle: the assembly of the viral capsid.
ALG-001075 is a novel and highly potent class-II CAM that induces the formation of normal-sized but empty HBV capsids, thereby disrupting the viral life cycle by preventing the encapsidation of pregenomic RNA (pgRNA). However, the clinical development of ALG-001075 was hampered by its low aqueous solubility. To address this, the prodrug this compound was developed. This guide focuses on the efficient in vivo conversion of this compound to ALG-001075 and the subsequent antiviral activity of the active moiety.
Prodrug Conversion and Pharmacokinetics
Following oral administration, this compound is rapidly and efficiently converted to the active compound, ALG-001075. Preclinical studies in rats and dogs, as well as Phase 1 clinical trials in healthy volunteers, have demonstrated high systemic exposures to ALG-001075 with minimal exposure to the prodrug itself.
Quantitative Analysis of Conversion and Exposure
The conversion of this compound to ALG-001075 is highly efficient, with exposure to the prodrug typically being less than 0.2% of the exposure to ALG-001075 in preclinical species. In a Phase 1 study involving healthy participants, plasma concentrations of this compound were low, with the ratio of this compound to ALG-001075 AUC being less than 0.1%, indicating rapid and near-complete conversion.
Pharmacokinetic studies have shown that ALG-001075 exhibits a dose-proportional increase in plasma exposure and has a terminal half-life of 7-8 hours in humans. A major oxidative metabolite, ALG-000302, has also been identified in plasma.
Table 1: Pharmacokinetic Parameters of ALG-001075 after Oral Administration of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Median Tmax | 1 - 3.5 hours | |
| Terminal Half-life (t½) | 7 - 8 hours | |
| Accumulation | ~30% | |
| Variability (CV% for AUC0-24) | 18% - 34% |
Mechanism of Action of ALG-001075
ALG-001075 is a class-II capsid assembly modulator. Its primary mechanism of action is to interfere with the normal assembly of the HBV nucleocapsid. By binding to HBV core protein dimers, ALG-001075 induces the formation of morphologically intact but empty capsids, thereby preventing the encapsidation of the pgRNA-polymerase complex. This disruption of a critical step in the viral life cycle inhibits the production of new infectious virions. Furthermore, CAMs have been shown to interfere with the establishment of covalently closed circular DNA (cccDNA), a key factor in the persistence of HBV infection.
References
- 1. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 2. A Novel Mouse Model Harboring Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Preclinical Profile of this compound, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of ALG-000184: A Novel Capsid Assembly Modulator for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II (or Class E) capsid assembly modulator (CAM) under development for the treatment of chronic hepatitis B (CHB).[1][2][3] By interfering with the assembly of the hepatitis B virus (HBV) nucleocapsid, ALG-001075 exhibits a dual mechanism of action: it primarily blocks the encapsidation of pregenomic RNA (pgRNA), a critical step in viral replication, and it also prevents the formation and transcription of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected hepatocytes.[4][5] Preclinical studies have demonstrated that this compound is efficiently converted to ALG-001075, which shows potent in vitro antiviral activity against HBV and significant in vivo efficacy in a mouse model of HBV infection. The compound possesses favorable pharmacokinetic properties across multiple species and a good safety profile in toxicology studies, supporting its advancement into clinical trials.
Introduction to this compound
Chronic hepatitis B remains a significant global health issue, with millions of people at risk of developing cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogues, can suppress HBV replication but rarely lead to a functional cure, necessitating long-term therapy. Capsid assembly modulators (CAMs) represent a promising therapeutic strategy by targeting the HBV core protein and disrupting the formation of the viral capsid, a structure essential for viral replication and persistence.
This compound was developed as a prodrug to enhance the oral bioavailability of its active moiety, ALG-001075. ALG-001075 is a Class II CAM, meaning it induces the formation of empty, non-infectious capsids. This technical guide provides a comprehensive overview of the discovery and preclinical data for this compound, covering its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetics, and toxicology profile.
Mechanism of Action
ALG-001075, the active form of this compound, exerts its antiviral effect by binding to HBV core protein dimers and directing their assembly into empty viral capsids. This process has two major consequences for the HBV life cycle:
-
Inhibition of pgRNA Encapsidation: By promoting the formation of empty capsids, ALG-001075 prevents the incorporation of the viral pgRNA into newly forming nucleocapsids. This is the primary mechanism of action and effectively halts the replication of the viral genome.
-
Prevention of cccDNA Formation and Transcription: ALG-001075 has also been shown to inhibit the establishment of new cccDNA molecules. The cccDNA resides in the nucleus of infected liver cells and serves as the template for all viral RNAs, making it the key driver of viral persistence. By reducing the formation of cccDNA, ALG-001075 may contribute to a reduction in viral antigens and a more profound and sustained antiviral response.
Preclinical Profile
In Vitro Antiviral Activity
The antiviral potency of ALG-001075 was evaluated in various cell-based assays.
Table 1: In Vitro Antiviral Activity of ALG-001075
| Cell Line | Analyte | EC50 (nM) | Reference |
|---|---|---|---|
| HepG2.117 | HBV DNA | 0.63 | |
| HepG2.2.15 | HBV DNA | 0.53 | |
| Primary Human Hepatocytes (PHH) | HBV DNA | 1.98 ± 3.10 | |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 54.7 ± 52.6 | |
| Primary Human Hepatocytes (PHH) | HBsAg | 70.0 ± 27.8 |
| Primary Human Hepatocytes (PHH) | HBeAg | 10.5 ± 5.18 | |
EC50: Half-maximal effective concentration.
-
Cell-Based Antiviral Assays:
-
Cell Lines: HepG2.117 (a stable, inducible HBV-producing cell line) and HepG2.2.15 (a constitutively HBV-producing cell line) were used. Primary human hepatocytes (PHH) were used to assess activity in a more physiologically relevant system.
-
Methodology: Cells were treated with serially diluted ALG-001075. After a defined incubation period (e.g., 3 days), the antiviral activity was determined by quantifying intracellular or extracellular HBV DNA and other viral markers using real-time quantitative PCR (qPCR). For encapsidated HBV DNA detection, cell lysates were treated with DNase to eliminate background from integrated HBV DNA.
-
Analytes: The levels of HBV DNA, HBV RNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg) were measured to determine the compound's effect on viral replication and antigen production.
-
In Vivo Efficacy
The in vivo antiviral efficacy of ALG-001075 was assessed in the adeno-associated virus (AAV)-HBV mouse model.
Table 2: In Vivo Efficacy of ALG-001075 in the AAV-HBV Mouse Model
| Compound | Dose | Dosing Duration | Maximum HBV DNA Reduction (log10 IU/mL) | Reference |
|---|
| ALG-001075 | 15 mg/kg BID | 56 days | > 5.0 | |
BID: twice daily.
-
AAV-HBV Mouse Model:
-
Model System: This model involves the intravenous injection of an AAV vector carrying a greater-than-genome-length copy of the HBV genome (e.g., 1.3-mer) into immunocompetent mice (e.g., C57BL/6). This leads to stable expression of HBV antigens and replication of HBV DNA in the liver, mimicking a chronic infection.
-
Treatment: Once stable HBV viremia was established, mice were treated with ALG-001075 or a vehicle control. The compound was administered via oral gavage.
-
Endpoint: The primary efficacy endpoint was the reduction in plasma HBV DNA levels over the course of the treatment, as measured by qPCR.
-
Pharmacokinetics
Pharmacokinetic (PK) parameters for the active moiety ALG-001075 were evaluated in multiple preclinical species following oral administration of the prodrug this compound. The prodrug demonstrated efficient conversion to ALG-001075 and good oral bioavailability across species.
Table 3: Pharmacokinetic Parameters of ALG-001075 Following Oral Administration of this compound
| Species | This compound Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | AUClast (ng·h/mL) | t1/2 (hr) | %F | Reference |
|---|---|---|---|---|---|---|---|
| Mouse | 37.8 | 0.5 | 8,214 | 28,984 | 2.08 | 70.7 | |
| Rat | 37.8 | 1.0 | 5,673 | 34,649 | 2.19 | 41.6 | |
| Rabbit | 6.3 | 1.7 | 703 | 4,291 | 5.38 | NA | |
| Dog | 6.3 | 1.2 | 2,717 | 33,385 | 10.4 | 81.7 |
| Monkey | 6.3 | 1.3 | 1,387 | 3,904 | 2.03 | 35.0 | |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life; %F: Oral bioavailability; NA: Not Available.
-
Pharmacokinetic Studies:
-
Species: PK studies were conducted in mice, rats, rabbits, dogs, and monkeys.
-
Administration: this compound was administered as a single oral dose.
-
Sample Analysis: Plasma concentrations of ALG-001075 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Parameters: Standard pharmacokinetic parameters were calculated from the plasma concentration-time profiles.
-
Toxicology
The safety profile of this compound was evaluated in repeat-dose toxicology studies in rats and dogs.
Table 4: Summary of Repeat-Dose Toxicology Studies of this compound
| Species | Study Duration | This compound Doses (mg/kg/day) | NOAEL Steady-State ALG-001075 AUC0-24 (ng·h/mL) | Key Findings | Reference |
|---|---|---|---|---|---|
| Rat | 26-week | 0, 5, 15, 30 | 199,000 | Favorable safety profile. Kidney effects noted at higher exposures. |
| Dog | 39-week | 0, 3, 7.5, 15 | 160,000 | Generally well-tolerated. Kidney effects and systemic inflammation noted at exposures well above clinically efficacious levels. | |
NOAEL: No Observed Adverse Effect Level; AUC0-24: Area under the plasma concentration-time curve over 24 hours at steady state.
-
Repeat-Dose Toxicology Studies:
-
Species and Duration: Studies were conducted in rats for up to 26 weeks and in dogs for up to 39 weeks.
-
Administration: this compound was administered daily via oral gavage.
-
Assessments: Comprehensive safety assessments were performed, including monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of tissues were conducted.
-
Toxicokinetics: Plasma concentrations of ALG-001075 were measured at various time points to determine systemic exposure and its relationship to the observed toxicological findings.
-
This compound was found to have a favorable safety profile, with no genotoxic potential or adverse effects on the central nervous or cardiovascular systems in safety pharmacology studies. Target organ toxicities were observed in the kidneys of both rats and dogs, but only at plasma exposures significantly higher than those required for efficacy. Importantly, this compound did not show any effects in embryofetal development or fertility studies in rats.
Conclusion
The preclinical data for this compound, a prodrug of the potent capsid assembly modulator ALG-001075, demonstrate a promising profile for the treatment of chronic hepatitis B. ALG-001075 exhibits potent and pan-genotypic antiviral activity in vitro, effectively inhibiting both HBV DNA replication and the formation of cccDNA. The prodrug approach ensures good oral bioavailability, leading to significant viral load reduction in the AAV-HBV mouse model. The favorable pharmacokinetic and toxicology profiles across multiple species have supported the progression of this compound into clinical development, where it has shown unprecedented reductions in HBV DNA and RNA in patients with CHB. These strong preclinical characteristics position this compound as a potential cornerstone of future combination therapies aiming to achieve a functional cure for chronic hepatitis B.
References
The Impact of ALG-000184 on Hepatitis B Virus Covalently Closed Circular DNA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B (CHB) infection, affecting millions globally, is characterized by the persistence of the Hepatitis B virus (HBV). Central to this persistence is the covalently closed circular DNA (cccDNA), a stable minichromosome that resides in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination or silencing a primary goal for a functional cure.[1][2] ALG-000184, a novel, orally bioavailable prodrug of the potent capsid assembly modulator (CAM) ALG-001075, has emerged as a promising therapeutic candidate.[3] This technical guide provides an in-depth analysis of the effects of this compound on HBV cccDNA, based on available preclinical and clinical data.
Mechanism of Action of this compound (ALG-001075)
This compound is classified as a Class II or Class E (empty) capsid assembly modulator (CAM-E).[4][5] Its active metabolite, ALG-001075, exhibits a dual mechanism of action against HBV replication.
Primary Mechanism: Inhibition of pgRNA Encapsidation
The primary mechanism of action of ALG-001075 is the disruption of the proper assembly of the HBV capsid.[6] By binding to core protein dimers, it induces the formation of aberrant or empty capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA). This effectively halts the reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a crucial step in the viral replication cycle.[6]
Secondary Mechanism: Inhibition of de novo cccDNA Formation
Of significant interest is the secondary mechanism of action: the prevention of de novo formation and replenishment of the cccDNA pool.[4][5] This is achieved by preventing the disassembly of incoming capsids, which is necessary for the release of rcDNA into the nucleus for its conversion into cccDNA. By inhibiting the establishment of new cccDNA molecules, this compound has the potential to gradually deplete the existing cccDNA reservoir, especially in dividing hepatocytes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aligos.com [aligos.com]
- 5. aligos.com [aligos.com]
- 6. aligos.com [aligos.com]
- 7. A New Model to Assess Hepatitis B Virus Covalently Closed Circular DNA: A Window Into a Previously Hidden Space? - PMC [pmc.ncbi.nlm.nih.gov]
Pan-Genotypic Activity of ALG-000184: A Deep Dive into its Anti-HBV Efficacy
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – Aligos Therapeutics' leading candidate, ALG-000184, a novel, orally administered capsid assembly modulator (CAM), is demonstrating potent pan-genotypic activity against the Hepatitis B virus (HBV). This technical guide provides an in-depth analysis of the preclinical and clinical data, detailing the mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of a functional cure for chronic hepatitis B.
Executive Summary
This compound, a prodrug of the active molecule ALG-001075, is a Class II CAM that has shown potent antiviral activity across all major HBV genotypes (A-J). Its dual mechanism of action, which involves both the inhibition of pregenomic RNA (pgRNA) encapsidation and the prevention of covalently closed circular DNA (cccDNA) formation, results in significant reductions in key viral markers, including HBV DNA, HBV RNA, and viral antigens. Preclinical studies have established its picomolar to low nanomolar potency, and it maintains activity against common nucleos(t)ide analogue and CAM resistance mutations. Clinical data from the Phase 1 study (NCT04536337) and the ongoing Phase 2 B-SUPREME trial (NCT06963710) continue to underscore its potential as a cornerstone therapy for chronic HBV infection.[1][2][3][4]
Mechanism of Action
This compound is readily absorbed and converted to its active form, ALG-001075. As a Class II (or Type E) CAM, ALG-001075 targets the HBV core protein, a critical component for viral replication. It induces the formation of empty, non-infectious viral capsids, thereby disrupting the normal assembly process.[1] This leads to a dual antiviral effect:
-
Primary Mechanism: Inhibition of pgRNA Encapsidation: By promoting the assembly of empty capsids, ALG-001075 prevents the encapsidation of viral pgRNA, a crucial step for HBV DNA replication. This leads to a profound reduction in HBV DNA and RNA levels. The potency for this mechanism is observed in the picomolar to low nanomolar range.
-
Secondary Mechanism: Prevention of cccDNA Formation and Replenishment: At higher concentrations, ALG-001075 has been shown to inhibit the establishment and replenishment of the cccDNA mini-chromosome in the nucleus of infected hepatocytes. cccDNA is the template for all viral transcripts, and its reduction is a key goal for achieving a functional cure. This secondary mechanism contributes to the decline in viral antigens like HBsAg.
Quantitative In Vitro Efficacy
The in vitro antiviral activity of ALG-001075, the active form of this compound, has been extensively characterized in various cell-based assays.
Potency in Cell Lines
ALG-001075 demonstrates potent inhibition of HBV DNA replication in stably transfected hepatoblastoma cell lines.
| Cell Line | Target | EC50 (nM) | EC90 (nM) | CC50 (nM) |
| HepG2.2.15 | HBV DNA | 0.53 | 1.84 | >500 |
| HepG2.117 | HBV DNA | 0.63 | 3.17 | >500 |
Data synthesized from preclinical studies presented by Aligos Therapeutics.
Pan-Genotypic Activity
A key attribute of ALG-001075 is its broad activity against all major HBV genotypes. The mean EC50 against a panel of 37 clinical isolates spanning genotypes A to J was 6.11 ± 7.94 nM. When two isolates with a known CAM resistance mutation were excluded, the mean EC50 was 4.44 ± 2.95 nM.
| HBV Genotype | Mean EC50 (nM) |
| A - J | <10 |
Data indicates consistent high potency across all tested genotypes.
Activity Against Resistance Variants
ALG-001075 retains its potent antiviral activity against a range of mutations that confer resistance to other classes of HBV inhibitors, including nucleos(t)ide analogues and other CAMs. A significant loss of activity (28-fold) was only observed for the T33N core protein mutation.
| Resistance Mutation | Fold Change in EC50 |
| F23Y, I105F/T, T109M, Y118F, T128I | 0.5 - 3.0 |
| T33N | 28 |
| NA Resistance Mutations | Maintained Activity |
Data demonstrates a favorable resistance profile for ALG-001075.
Dual Mechanism Potency in Primary Human Hepatocytes (PHH)
In the more physiologically relevant model of HBV-infected PHHs, ALG-001075 demonstrated the ability to engage both of its antiviral mechanisms.
| Viral Marker | EC50 (nM) |
| HBV DNA | 1.98 ± 3.10 |
| Intracellular HBV RNA | 54.7 ± 52.6 |
| HBsAg | 70.0 ± 27.8 |
| HBeAg | 10.5 ± 5.18 |
Data from in vitro experiments in HBV-infected primary human hepatocytes.
Clinical Development and Efficacy
This compound is being evaluated in a comprehensive clinical development program.
Phase 1 Study (NCT04536337)
This first-in-human study assessed the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in healthy volunteers and patients with chronic hepatitis B. The study demonstrated that this compound was well-tolerated and exhibited strong antiviral activity. Long-term data (up to 96 weeks) showed sustained reductions in HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg in both HBeAg-positive and HBeAg-negative patients.
Phase 2 B-SUPREME Study (NCT06963710)
Initiated in August 2025, this ongoing Phase 2 trial is a randomized, double-blind study comparing the efficacy and safety of this compound monotherapy against tenofovir (B777) disoproxil fumarate (B1241708) in approximately 200 treatment-naïve adults with chronic HBV. The primary endpoints are focused on achieving undetectable levels of HBV DNA. Interim results are anticipated in 2026.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to evaluate the pan-genotypic activity of this compound.
In Vitro Antiviral Activity Assays
Cell Lines and Culture: HepG2.2.15 and HepG2.117 cells, which stably express HBV, were cultured under standard conditions. Primary human hepatocytes (PHH) were used for more physiologically relevant assessments.
Transient Transfection for Genotype Analysis: To assess pan-genotypic activity, HepG2 cells were transiently transfected with plasmids encoding 1.1mer HBV genomes from clinical isolates of genotypes A through J.
Compound Treatment: Following transfection or infection, cells were treated with serial dilutions of ALG-001075 for a specified period.
Quantification of Viral Markers:
-
HBV DNA: Intracellular HBV DNA was quantified using quantitative PCR (qPCR) after DNase treatment to remove plasmid DNA.
-
HBV RNA: HBV RNA levels were measured by reverse transcription qPCR (RT-qPCR).
-
Viral Antigens: Secreted HBsAg and HBeAg in the cell culture supernatant were quantified by enzyme-linked immunosorbent assay (ELISA).
Data Analysis: EC50 and EC90 values, representing the concentrations at which the compound inhibited viral replication by 50% and 90%, respectively, were calculated from dose-response curves.
Clinical Trial Methodology (NCT04536337 Overview)
Study Design: A multi-part, double-blind, randomized, placebo-controlled Phase 1 study. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers, followed by cohorts of treatment-naïve or not currently treated HBeAg-negative and HBeAg-positive patients with chronic hepatitis B.
Key Assessments:
-
Safety and Tolerability: Assessed through monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Plasma concentrations of this compound and its active metabolite ALG-001075 were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Virology: A comprehensive panel of HBV markers was quantified at baseline and throughout the study. HBV DNA was measured using the Roche Cobas® assay.
Conclusion
This compound has demonstrated a promising preclinical and clinical profile as a potent, pan-genotypic inhibitor of HBV replication. Its dual mechanism of action, favorable resistance profile, and profound antiviral activity observed in clinical trials position it as a potential best-in-class CAM and a critical component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. The ongoing Phase 2 B-SUPREME study will further elucidate its efficacy and safety profile in a broader patient population.
References
The Core Mechanism of ALG-000184 in the Inhibition of the Hepatitis B Virus Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Hepatitis B (CHB) infection, caused by the Hepatitis B virus (HBV), remains a significant global health challenge, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma.[1] Current therapeutic options, primarily nucleos(t)ide analogues (NAs), can suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[2] A promising new class of antiviral agents, Capsid Assembly Modulators (CAMs), targets a crucial step in the viral lifecycle: the assembly of the viral capsid.[1] ALG-000184 is a potent, orally bioavailable prodrug of ALG-001075, a novel, pan-genotypic Class II or Class E (empty capsid-producing) CAM-E that has demonstrated significant antiviral activity in both preclinical and clinical settings.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Dual Mechanism of Action of this compound
This compound, through its active moiety ALG-001075, exerts a dual inhibitory effect on the HBV replication cycle.[4] This multifaceted approach not only blocks the production of new virus particles but also targets the formation and replenishment of the persistent covalently closed circular DNA (cccDNA), which is the primary reason for the difficulty in achieving a functional cure.[1][6]
Primary Mechanism: Inhibition of pgRNA Encapsidation
The primary mechanism of action of ALG-001075 is the allosteric modulation of the HBV core protein (Cp). By binding to the core protein dimers, it induces a conformational change that accelerates capsid assembly, leading to the formation of empty, non-infectious capsids.[7][8] This process effectively prevents the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which are essential for reverse transcription and the formation of new viral DNA. This leads to a profound reduction in circulating HBV DNA and RNA levels.[3][9]
Secondary Mechanism: Prevention of de novo cccDNA Formation
At higher concentrations, ALG-001075 exhibits a secondary mechanism of action by preventing the establishment and replenishment of the cccDNA pool in the nucleus of infected hepatocytes.[4][10][6] The cccDNA serves as the transcriptional template for all viral RNAs, including pgRNA and the messenger RNAs for viral proteins like HBsAg.[1] By inhibiting the formation of new cccDNA, this compound can lead to a decline in the levels of viral antigens, including HBsAg, HBeAg, and HBcrAg.[4][11] This secondary mechanism is crucial for reducing the viral reservoir and is a key differentiator from first-generation CAMs.[8]
Visualizing the Inhibition of the HBV Replication Cycle
The following diagram illustrates the key steps of the HBV replication cycle and the points of inhibition by this compound.
Caption: HBV replication cycle and this compound inhibition points.
Quantitative Efficacy Data
The antiviral activity of this compound and its active metabolite ALG-001075 has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Antiviral Activity of ALG-001075
| Cell Line | Parameter | EC50 (nM) | EC90 (nM) | Reference |
| HepG2.117 | HBV DNA Reduction | 0.63 - 1.98 | 8.56 | [8][12] |
| HepG2.2.15 | HBV DNA Reduction | 0.53 | - | [8] |
| Primary Human Hepatocytes | HBV DNA Reduction | 1.98 | - | [3] |
| Primary Human Hepatocytes | HBsAg Reduction (2nd MoA) | 70.0 | - | [4] |
Table 2: In Vivo Antiviral Activity in AAV-HBV Mouse Model
| Compound | Dose | Duration | Max HBV DNA Reduction (log10 IU/mL) | Reference |
| ALG-001075 | 15 mg/kg BID | 56 days | > 5.0 | [3] |
Table 3: Clinical Efficacy of this compound in CHB Patients (Phase 1 Study)
| Patient Population | Treatment | Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBsAg Reduction (log10 IU/mL) | Reference |
| HBeAg-positive | 300 mg this compound + ETV | Up to 48 weeks | Up to 6.8 | Up to 2.0 | [13] |
| HBeAg-positive | 300 mg this compound monotherapy | Up to 96 weeks | 7.7 | Continued downward trend | [12] |
| HBeAg-negative | 300 mg this compound monotherapy | Up to 96 weeks | - | - | [10] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the following methodologies are employed to evaluate the efficacy of this compound.
In Vitro Antiviral Activity Assays
These assays are fundamental for determining the potency of antiviral compounds.
-
Cell Lines:
-
HepG2.2.15 and HepG2.117 cells: These are human hepatoma cell lines that stably replicate HBV and are commonly used for screening antiviral compounds.[3][8]
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV infection studies as they more closely mimic natural infection.[3][14]
-
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are then treated with serial dilutions of ALG-001075.
-
After a defined incubation period (typically several days), cell culture supernatants are collected to measure extracellular HBV DNA, HBsAg, and HBeAg. Cells are lysed to measure intracellular HBV DNA and RNA.[15]
-
Quantification:
-
The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit viral replication by 50%.
-
Workflow for In Vitro Antiviral Assay
Caption: Workflow for a typical in vitro antiviral assay.
In Vivo Efficacy Studies
Animal models are used to assess the antiviral activity, pharmacokinetics, and safety of drug candidates.
-
Animal Model:
-
AAV-HBV Mouse Model: This model involves the transduction of mouse hepatocytes with an adeno-associated virus (AAV) vector carrying a replicable HBV genome. This leads to sustained HBV replication and viremia, providing a robust platform to evaluate antiviral efficacy.[3]
-
-
Methodology:
-
AAV-HBV mice are treated with this compound or its active form, ALG-001075, typically via oral gavage.[3]
-
Blood samples are collected at regular intervals to monitor plasma levels of HBV DNA, HBsAg, and HBeAg.[3]
-
At the end of the study, liver tissue may be harvested to measure intrahepatic HBV DNA, RNA, and cccDNA levels.
-
The reduction in viral markers is compared to a vehicle-treated control group.
-
Resistance Profile
ALG-001075 has demonstrated a favorable resistance profile. It retains activity against most known NA resistance mutations and several CAM resistance mutations.[16] While a T33N substitution in the core protein can reduce susceptibility, this has not been observed to lead to virologic breakthrough in clinical trials to date.[10][16]
Conclusion
This compound represents a significant advancement in the development of novel therapeutics for chronic hepatitis B. Its dual mechanism of action, targeting both pgRNA encapsidation and de novo cccDNA formation, has translated into potent, best-in-class antiviral activity in preclinical models and unprecedented reductions in viral markers in clinical trials.[2][3][17] The comprehensive data generated to date strongly support the continued development of this compound as a cornerstone of future chronic suppressive and combination therapy regimens aimed at achieving a functional cure for CHB.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Preclinical Profile of this compound, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aligos.com [aligos.com]
- 4. aligos.com [aligos.com]
- 5. drughunter.com [drughunter.com]
- 6. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. aligos.com [aligos.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aligos.com [aligos.com]
- 11. Aligos Therapeutics Receives FDA Clearance for this compound IND Application [synapse.patsnap.com]
- 12. aligos.com [aligos.com]
- 13. Aligos Therapeutics Presents Positive Data at the AASLD Liver Meeting® 2023 Demonstrating that Treatment with this compound (CAM-E) Results in Significant Multi-log Reductions in Hepatitis B Antigens (HBsAg, HBcrAg and HBeAg) - BioSpace [biospace.com]
- 14. HBV Antiviral Testing and R&D Services [imquestbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. trial.medpath.com [trial.medpath.com]
ALG-000184: A Technical Guide to the Inhibition of Hepatitis B Virus pgRNA Encapsidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely leading to a functional cure. A key therapeutic target in the HBV lifecycle is the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication. This document provides a detailed technical overview of ALG-000184, a novel capsid assembly modulator (CAM), and its active metabolite, ALG-001075. We will delve into its mechanism of action, present preclinical and clinical data, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction to this compound and Capsid Assembly Modulators
This compound is an orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class II (or Type II) capsid assembly modulator.[1] Class II CAMs, also known as CAM-E (empty), function by accelerating the assembly of HBV core protein (HBc) dimers, leading to the formation of empty, non-infectious capsids that lack the viral pgRNA-polymerase complex.[2][3] This primary mechanism effectively halts viral replication by preventing the reverse transcription of pgRNA into DNA.[2][3]
Furthermore, this compound exhibits a dual mechanism of action. At higher concentrations, it has been shown to inhibit the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of hepatocytes, a key factor in the persistence of HBV infection.[2]
Mechanism of Action: Inhibition of pgRNA Encapsidation
The replication of HBV is a complex process that occurs within the cytoplasm of infected hepatocytes. A crucial step is the encapsidation of a pgRNA molecule, along with the viral polymerase, within a capsid composed of HBc proteins.
Below is a diagram illustrating the HBV pgRNA encapsidation pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ALG-000184
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ALG-000184 is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2][3][4][5] As a Class II/E CAM, its active form, ALG-001075, exhibits a dual mechanism of action against the hepatitis B virus (HBV).[6][7][8][9][10][11][12] This document provides detailed protocols for the in vitro characterization of this compound, including antiviral activity and cytotoxicity assays, along with a summary of its reported potency.
Mechanism of Action:
The active metabolite of this compound, ALG-001075, disrupts the normal process of HBV capsid assembly.[7] Its primary mechanism involves the induction of premature assembly of core protein dimers, leading to the formation of empty, non-functional viral capsids. This process effectively prevents the encapsidation of pregenomic RNA (pgRNA), a critical step for viral replication, thereby significantly reducing the levels of HBV DNA and RNA.[9][10]
A secondary, less potent mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation.[6][9][11] The cccDNA resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. By inhibiting the replenishment of the cccDNA pool, ALG-001075 can help to reduce the production of viral antigens, including HBsAg.[10][11]
Data Presentation
Antiviral Activity of this compound and ALG-001075
The following table summarizes the in vitro antiviral potency of this compound and its active metabolite, ALG-001075, against HBV in different cell-based assay systems.
| Compound | Cell Line | Parameter | Value (nM) | Reference |
| ALG-001075 | HepG2.117 | EC50 | 0.63 | [8][10] |
| This compound | HepG2.117 | EC50 | 1.45 | [10] |
| ALG-001075 | HepG2.2.15 | EC50 | < 1 | [13] |
| ALG-001075 | Primary Human Hepatocytes | EC50 | ~1 | [1] |
| ALG-001075 | N/A | EC50 (Primary MOA) | 1.98 | [9][11] |
| ALG-001075 | N/A | EC50 (Secondary MOA) | 70.0 | [11] |
In Vitro Cytotoxicity
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| This compound Analogs | N/A | CC50 | > 50 | [14] |
Note: Specific cytotoxicity data for this compound was not detailed in the provided search results, but related compounds showed low cytotoxicity.
Experimental Protocols
The following are detailed protocols for determining the in vitro antiviral activity and cytotoxicity of this compound.
Antiviral Potency (EC50) Determination in HepG2.117 Cells
This protocol describes the determination of the 50% effective concentration (EC50) of this compound by quantifying the reduction in extracellular HBV DNA levels using quantitative PCR (qPCR).
Materials:
-
HepG2.117 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix and primers/probe for HBV DNA
Procedure:
-
Cell Seeding:
-
Culture HepG2.117 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compound. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
-
Incubation:
-
Incubate the treated plates for 4 days at 37°C and 5% CO2.
-
-
Supernatant Collection and DNA Extraction:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Extract viral DNA from a 50 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
HBV DNA Quantification by qPCR:
-
Prepare a qPCR reaction mixture using a suitable master mix and HBV-specific primers and probe.
-
Add 5 µL of the extracted DNA to each qPCR reaction.
-
Run the qPCR assay using a standard thermal cycling protocol. Include a standard curve of known HBV DNA concentrations for absolute quantification.
-
-
Data Analysis:
-
Determine the HBV DNA concentration for each well from the standard curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the "cells only" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Cytotoxicity (CC50) Assay
This assay should be run in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Materials:
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cytotoxicity assay kit.
-
The 96-well plates from the antiviral assay (or a replica plate prepared identically).
Procedure:
-
Assay Preparation:
-
After collecting the supernatant for the antiviral assay, carefully remove any remaining medium from the wells.
-
Add 100 µL of fresh culture medium to each well.
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator, or as per the manufacturer's protocol.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aligos.com [aligos.com]
- 4. The Discovery and Preclinical Profile of this compound, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- 8. aligos.com [aligos.com]
- 9. aligos.com [aligos.com]
- 10. aligos.com [aligos.com]
- 11. aligos.com [aligos.com]
- 12. A Phase 1 study of the safety, tolerability, and pharmacokinetics of this compound (pevifoscorvir sodium), a novel Class E capsid assembly modulator, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aligos.com [aligos.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of ALG-000184 in HepG2.117 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALG-000184 is a novel, orally bioavailable prodrug of ALG-001075, a potent, second-generation capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1] CAMs represent a promising class of antiviral agents that target the hepatitis B virus (HBV) core protein, disrupting a critical step in the viral lifecycle.[2] This document provides detailed application notes and protocols for the use of this compound in HepG2.117 cell-based assays, a widely used in vitro model for studying HBV replication.[3] The HepG2.117 cell line is a stable human hepatoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, allowing for the inducible expression of HBV.[3]
Mechanism of Action
This compound is a Class II (or Class E) CAM, meaning it induces the formation of empty, non-infectious viral capsids.[4] Its active metabolite, ALG-001075, has a dual mechanism of action. The primary mechanism involves the allosteric modulation of the HBV core protein, leading to the misdirection of capsid assembly and the formation of empty capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA).[4] A secondary mechanism, which is observed at higher concentrations, is the prevention of the formation and replenishment of covalently closed circular DNA (cccDNA), the stable episome that serves as the template for all viral transcripts.[4]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity profile of ALG-001075, the active metabolite of this compound, in HepG2.117 cells.
Table 1: In Vitro Antiviral Activity of ALG-001075 in HepG2.117 Cells
| Compound | EC50 (nM) | EC90 (nM) | Cell Line | Assay Endpoint |
| ALG-001075 | 0.63 | 3.17 | HepG2.117 | HBV DNA reduction |
Data sourced from preclinical studies by Aligos Therapeutics.[5]
Table 2: In Vitro Cytotoxicity of this compound and ALG-001075
| Compound | CC50 (nM) | Cell Line | Assay |
| This compound | >500 | HepG2.117 | Not specified |
| ALG-001075 | >500 | HepG2.117 | Not specified |
Note: Both compounds did not induce cytotoxicity at the highest concentration tested (500 nM).[6]
Experimental Protocols
Cell Culture and Maintenance of HepG2.117 Cells
Materials:
-
HepG2.117 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), tetracycline-free
-
L-glutamine
-
G418 (Geneticin)
-
Hygromycin B
-
Doxycycline
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2.117 cells in DMEM supplemented with 10% tetracycline-free FBS, 2 mM L-glutamine, 250 µg/mL G418, and 80 µg/mL hygromycin B.[7]
-
To suppress HBV expression, maintain the cells in medium containing 1 µg/mL doxycycline.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
To induce HBV replication for antiviral assays, wash the cells with PBS and replace the medium with fresh culture medium lacking doxycycline.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
Antiviral Activity Assay
Materials:
-
HepG2.117 cells
-
96-well cell culture plates
-
Culture medium (with and without doxycycline)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Entecavir)
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR reagents for HBV DNA quantification
Protocol:
-
Seed HepG2.117 cells in 96-well plates at a density of 2 x 10^4 cells per well in doxycycline-containing medium and incubate overnight.[7]
-
To induce HBV replication, remove the doxycycline-containing medium, wash the cells with PBS, and add 100 µL of fresh medium without doxycycline.[7]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compound to the wells. Include untreated and positive control wells.
-
Incubate the plates at 37°C and 5% CO2 for 6 days.[8]
-
After the incubation period, collect the cell lysates for HBV DNA quantification.
-
Extract total intracellular DNA using a commercial DNA extraction kit.
-
Quantify the amount of HBV DNA using qPCR as described in Protocol 4.
-
Calculate the EC50 and EC90 values by plotting the percentage of HBV DNA reduction against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
Materials:
-
HepG2.117 cells
-
96-well cell culture plates
-
Culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP-40 in isopropanol)[9]
Protocol:
-
Seed HepG2.117 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay (e.g., 6 days). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Quantification of HBV DNA and RNA by qPCR
Materials:
-
Cell lysates from the antiviral assay
-
DNA/RNA extraction kit
-
DNase I (for RNA analysis)
-
Reverse transcriptase (for RNA analysis)
-
qPCR primers and probes for HBV DNA and RNA
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
DNA Extraction: Extract total DNA from the cell lysates using a commercial kit according to the manufacturer's instructions.[7]
-
RNA Extraction and cDNA Synthesis: For RNA analysis, extract total RNA and treat with DNase I to remove any contaminating DNA.[12] Synthesize cDNA using a reverse transcriptase and random hexamers or HBV-specific primers.[12]
-
qPCR Reaction: Set up the qPCR reaction with the extracted DNA or cDNA, HBV-specific primers and probe, and a qPCR master mix.
-
Example primers for HBV DNA:
-
Forward: 5'-CCG TCT GTG CCT TCT CAT CTG-3'
-
Reverse: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'
-
Probe: 5'-FAM-CCG TGT GCA CTT CGC TTC ACC TCT GC-TAMRA-3'
-
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[7]
-
Data Analysis: Determine the copy number of HBV DNA or RNA by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.
Visualizations
References
- 1. aligos.com [aligos.com]
- 2. Cellosaurus cell line HepG2.117 (CVCL_A5AX) [cellosaurus.org]
- 3. aligos.com [aligos.com]
- 4. ALG-001075 demonstrates promising preclinical resistance profile | BioWorld [bioworld.com]
- 5. aligos.com [aligos.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Hepatitis B Virus DNA: Validation of a qPCR Approach to detect Pregnant Women at High Risk to Transmit the Virus in Mali - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALG-000184 in an AAV-HBV Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the AAV-HBV mouse model for the evaluation of ALG-000184, a novel prodrug of a class II capsid assembly modulator (CAM), for the treatment of chronic hepatitis B (CHB). Detailed protocols for model creation and key experimental assays are provided to facilitate the replication and further investigation of the preclinical efficacy of this compound.
Introduction to this compound and the AAV-HBV Mouse Model
This compound is the prodrug of ALG-001075, a potent and selective class II (or Class E) capsid assembly modulator that has demonstrated significant antiviral activity against the hepatitis B virus (HBV)[1][2]. Class II CAMs act by accelerating the assembly of HBV core protein dimers into empty, non-infectious capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent viral replication[1].
The adeno-associated virus (AAV)-HBV mouse model is a well-established and widely utilized preclinical model for studying HBV pathogenesis and evaluating novel antiviral therapies[3]. This model involves the intravenous injection of a recombinant AAV vector, typically serotype 8 (AAV8), containing a greater-than-unit-length HBV genome (e.g., 1.3-fold)[4][5]. This leads to sustained HBV replication in the mouse liver, resulting in the production of HBV DNA, HBsAg, and HBeAg, mimicking key aspects of chronic HBV infection in humans[3].
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound's active moiety, ALG-001075, and the commonly used nucleoside analog, Entecavir, in the AAV-HBV mouse model.
Table 1: Efficacy of ALG-001075 in the AAV-HBV Mouse Model [1][6]
| Treatment Group | Dose | Administration Route | Duration | Mean Plasma HBV DNA Reduction (log10 IU/mL) |
| Vehicle Control | - | Oral Gavage | 56 days | No significant change |
| ALG-001075 | 15 mg/kg BID | Oral Gavage | 56 days | > 5.0 |
Table 2: Efficacy of Entecavir in a Persistent HBV Infection Mouse Model
| Treatment Group | Dose | Administration Route | Duration | Outcome |
| Entecavir | 0.1 mg/kg/day | Oral Gavage | 4 weeks | Significant decrease in serum and liver HBV DNA |
Note: Direct head-to-head comparative data for this compound and Entecavir in the same AAV-HBV mouse model study were not available in the public domain at the time of this writing. The data presented are from separate studies and are intended for informational purposes.
Experimental Protocols
AAV-HBV Mouse Model Creation
This protocol describes the establishment of a chronic HBV infection model in mice using an AAV8 vector.
Materials:
-
C57BL/6 mice (6-8 weeks old)[5]
-
Recombinant AAV8 vector containing a 1.3-fold HBV genome (rAAV8-HBV1.3) with a titer of approximately 1x10^12 vector genomes (vg)/mL[4]
-
Sterile phosphate-buffered saline (PBS)
-
Insulin (B600854) syringes (29-31 gauge)
Procedure:
-
Thaw the rAAV8-HBV1.3 vector on ice.
-
Dilute the vector in sterile PBS to achieve the desired injection concentration. A typical dose is 2 x 10^11 vg per mouse[5].
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the diluted AAV vector (typically 100-200 µL) into the tail vein of each mouse using an insulin syringe[4].
-
Monitor the mice for recovery from anesthesia.
-
House the mice under standard laboratory conditions.
-
At 4 weeks post-injection, screen the mice for successful HBV replication by measuring serum HBsAg and/or HBV DNA levels[4]. Mice with stable and high levels of viremia are then used for drug efficacy studies.
Dosing of this compound and Control Compounds
This protocol outlines the procedure for oral administration of this compound and Entecavir.
Materials:
-
AAV-HBV mice with established chronic infection
-
This compound
-
Entecavir
-
Vehicle solution (e.g., appropriate aqueous solution)
-
Oral gavage needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Prepare the dosing solutions of this compound and Entecavir in the appropriate vehicle at the desired concentrations. The active moiety of this compound, ALG-001075, has been tested at 15 mg/kg twice daily (BID)[1][6]. Entecavir has been used at a dose of 0.1 mg/kg once daily.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the dosing solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Repeat the dosing as per the study design (e.g., daily for 56 days)[1][6].
Quantification of Serum HBV DNA by qPCR
This protocol provides a general method for quantifying HBV DNA from mouse serum.
Materials:
-
Mouse serum samples
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)[7]
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)[7]
-
HBV-specific forward and reverse primers and, if applicable, a TaqMan probe.
-
Note: Specific primer sequences should be designed based on the HBV genotype used in the AAV vector. Examples of primers targeting the S-gene have been published[7].
-
-
Real-time PCR instrument
-
Nuclease-free water
-
Standard plasmid DNA with a known concentration of the HBV target sequence for generating a standard curve.
Procedure:
-
DNA Extraction: Extract total DNA from 100-200 µL of mouse serum using a commercial DNA extraction kit according to the manufacturer's instructions[7]. Elute the DNA in nuclease-free water.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, TaqMan probe (if using), and DNA polymerase.
-
In a 96-well qPCR plate, add the master mix to each well.
-
Add a standard volume of extracted DNA (e.g., 5 µL) to the sample wells.
-
Prepare a serial dilution of the HBV standard plasmid to generate a standard curve. Add these dilutions to the designated wells.
-
Include no-template controls (NTC) containing nuclease-free water instead of DNA.
-
-
Real-time PCR:
-
Run the qPCR plate in a real-time PCR instrument with a thermal cycling protocol typically consisting of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension[7].
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the standard DNA concentrations.
-
Determine the concentration of HBV DNA in the unknown samples by interpolating their Ct values on the standard curve.
-
Express the results as IU/mL or copies/mL.
-
Measurement of Serum HBsAg by ELISA
This protocol describes a general procedure for the quantification of HBsAg in mouse serum using a sandwich ELISA.
Materials:
-
Mouse serum samples
-
HBsAg ELISA kit (commercial kits are available and recommended for consistency)[8]
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating antibody (anti-HBsAg monoclonal antibody)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (HRP-conjugated anti-HBsAg monoclonal antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Recombinant HBsAg standard
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture anti-HBsAg antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serially diluted HBsAg standards and diluted mouse serum samples to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the HBsAg standards. Determine the concentration of HBsAg in the samples from the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the AAV-HBV mouse model.
Mechanism of Action of this compound (Class II CAM)
References
- 1. aligos.com [aligos.com]
- 2. aligos.com [aligos.com]
- 3. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 4. AAV-Mediated HBV Mouse Model | Chronic Hepatitis B Research [en.htscience.com]
- 5. [Establishment of hepatitis B virus (HBV) chronic infection mouse model by in vivo transduction with a recombinant adeno-associated virus 8 carrying 1. 3 copies of HBV genome (rAAN8-1. 3HBV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aligos.com [aligos.com]
- 7. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia | springermedizin.de [springermedizin.de]
- 8. novusbio.com [novusbio.com]
Application Notes and Protocols for ALG-000184 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard dosage and experimental protocols for the preclinical use of ALG-000184, a novel capsid assembly modulator for the treatment of chronic hepatitis B (CHB).
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active moiety, ALG-001075.[1] As a Class II or Class E (empty) capsid assembly modulator (CAM-E), ALG-001075 exhibits a dual mechanism of action to inhibit hepatitis B virus (HBV) replication.[2][3] Its primary mechanism involves the disruption of HBV capsid assembly by inducing the formation of non-infectious empty capsids, thereby blocking the encapsidation of pregenomic RNA (pgRNA).[2][3] The secondary mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation, which is the template for all viral RNAs. This dual action leads to a significant reduction in circulating HBV DNA and RNA.
Preclinical In Vitro Antiviral Activity
ALG-001075 has demonstrated potent antiviral activity in various cell-based assays.
| Cell Line | Target | EC50 (nM) | Notes |
| HepG2.117 | HBV DNA | < 1 | Stably integrated genotype D HBV genome. |
| HepG2.2.15 | HBV DNA | < 1 | Stably integrated genotype D HBV genome. |
| Primary Human Hepatocytes (PHH) | HBV DNA & RNA Replication | 1.98 | --- |
| Primary Human Hepatocytes (PHH) | HBsAg Production | 70.0 | Inhibition of de-novo cccDNA establishment. |
Data sourced from publicly available posters and presentations by Aligos Therapeutics.
Preclinical In Vivo Efficacy and Dosage
Preclinical efficacy of this compound has been evaluated in the AAV-HBV mouse model. Administration of its active form, ALG-001075, resulted in a dose-dependent reduction in plasma HBV DNA levels.
| Animal Model | Compound | Dosage | Dosing Regimen | Duration | Key Findings |
| AAV-HBV Mouse | ALG-001075 | 15 mg/kg | Once Daily (QD) | 56 days | --- |
| AAV-HBV Mouse | ALG-001075 | 50 mg/kg | Once Daily (QD) | 56 days | --- |
| AAV-HBV Mouse | ALG-001075 | 15 mg/kg | Twice Daily (BID) | 56 days | > 5 log10 IU/mL reduction in HBV DNA. |
| AAV-HBV Mouse | Compound B (Comparator CAM) | 50 mg/kg | Twice Daily (BID) | 56 days | Less reduction in HBV DNA compared to ALG-001075. |
Toxicology Studies
Repeat-dose toxicology studies have been conducted in rats and dogs to support clinical development.
| Species | Duration | Doses (mg/kg/day) | Route of Administration |
| Rat | 4, 13, and 26 weeks | Not specified | Oral (PO) |
| Dog | 4, 13, and 39 weeks | Not specified | Oral (PO) |
| Rat (Fertility Study) | 28 days (males), 14 days (females) prior to mating | Not specified | Oral (PO) |
| Rat (Embryofetal Development) | Gestation Day 6-17 | Not specified | Oral (PO) |
| Rabbit (Embryofetal Development) | Gestation Day 7-20 | Not specified | Oral (PO) |
This compound was generally well-tolerated in these studies.
Experimental Protocols
In Vitro Antiviral Activity Assay in HepG2.117 Cells
This protocol outlines the general steps to determine the in vitro antiviral activity of this compound's active metabolite, ALG-001075.
Materials:
-
HepG2.117 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
ALG-001075
-
Reagents for quantitative PCR (qPCR) to measure HBV DNA
Procedure:
-
Cell Seeding: Plate HepG2.117 cells in appropriate multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ALG-001075 in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., several days).
-
DNA Extraction: Harvest the cell culture supernatant and extract viral DNA.
-
qPCR Analysis: Quantify the amount of encapsidated HBV DNA using a validated qPCR assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.
AAV-HBV Mouse Model Efficacy Study
This protocol provides a general workflow for assessing the in vivo efficacy of this compound.
Materials:
-
AAV-HBV mice
-
This compound or its active metabolite ALG-001075
-
Vehicle control
-
Blood collection supplies
-
Reagents for HBV DNA quantification
Procedure:
-
Animal Acclimation: Acclimate AAV-HBV mice to the facility for a specified period.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment HBV DNA levels.
-
Compound Administration: Administer this compound or ALG-001075 orally at the desired dose and frequency. A vehicle control group should be included.
-
Treatment Period: Continue the treatment for the planned duration of the study (e.g., 56 days).
-
Blood Collection: Collect blood samples at various time points during and after the treatment period.
-
HBV DNA Quantification: Isolate plasma and quantify HBV DNA levels using a validated assay.
-
Data Analysis: Compare the reduction in HBV DNA levels in the treated groups to the control group to determine the in vivo efficacy.
Visualizations
Signaling Pathway of this compound's Anti-HBV Action
Caption: Dual mechanism of action of this compound's active form, ALG-001075.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical in vivo efficacy studies.
References
Application Notes and Protocols: ALG-000184 Combination Therapy with Entecavir for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALG-000184 is an orally bioavailable small molecule prodrug of ALG-001075, a novel, pan-genotypic Class II capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1] It exhibits a dual mechanism of action by inhibiting pregenomic RNA (pgRNA) encapsidation and preventing the establishment and replenishment of covalently closed circular DNA (cccDNA).[2][3] Entecavir (B133710) is a well-established nucleoside analog reverse transcriptase inhibitor used as a standard-of-care treatment for CHB. The combination of this compound and entecavir targets distinct steps in the hepatitis B virus (HBV) lifecycle, offering a potentially more potent and sustained antiviral response than monotherapy.[4][5]
These application notes provide an overview of the preclinical and clinical data for this compound in combination with entecavir, along with detailed protocols for key experimental procedures relevant to its evaluation.
Data Presentation
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in combination with entecavir in HBeAg-positive CHB patients.
Table 1: Mean Reduction in HBV Viral Markers at Week 48 for this compound (300 mg) with Entecavir Combination Therapy [4][6]
| Viral Marker | Mean Reduction (log₁₀) | Units |
| HBV DNA | 6.8 | IU/mL |
| HBsAg | 1.2 | IU/mL |
| HBeAg | 1.7 | PEI U/L |
| HBcrAg | 2.0 | U/mL |
Table 2: HBV DNA Suppression in HBeAg-Positive CHB Subjects Treated with this compound (300 mg) Monotherapy [1]
| Timepoint | Percentage of Subjects with HBV DNA < LLOQ (<10 IU/mL) |
| Up to 72 weeks | 90% (9/10) |
Experimental Protocols
In Vitro Evaluation of Antiviral Activity in HepG2.2.15 Cells
This protocol describes a general method for assessing the in vitro antiviral efficacy of this compound, alone or in combination with entecavir, using the HepG2.2.15 cell line, which constitutively expresses HBV.[7]
a. Cell Culture and Maintenance:
-
Culture HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 380 µg/mL G418.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 3-4 days to maintain sub-confluent cultures.
b. Compound Treatment:
-
Seed HepG2.2.15 cells in 96-well plates at a density that allows for confluence at the end of the experiment.
-
After 24 hours, replace the culture medium with fresh medium containing serial dilutions of this compound, entecavir, or the combination of both. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for 6-9 days, replacing the medium with fresh compound-containing medium every 3 days.[7][8]
c. Quantification of Extracellular HBV DNA:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Quantify HBV DNA levels using a real-time PCR assay with primers and probes targeting a conserved region of the HBV genome.[9]
d. Cytotoxicity Assay:
-
After collecting the supernatant for viral quantification, assess cell viability using a standard method such as the MTT or neutral red uptake assay to determine the 50% cytotoxic concentration (CC₅₀).[8]
Quantification of HBV Viral Markers in Clinical Samples
The following outlines the principles of the assays used to quantify key HBV viral markers in patient serum or plasma during clinical trials.
a. HBV DNA Quantification by Real-Time PCR: This method is used for the sensitive detection and quantification of HBV DNA levels.[10]
-
Sample Preparation: Extract viral DNA from 200-500 µL of serum or plasma using a validated DNA extraction kit (e.g., QIAamp DNA Mini Kit).[11] Elute the DNA in a nuclease-free buffer.
-
PCR Amplification:
-
Prepare a PCR master mix containing a commercial real-time PCR reagent (e.g., SYBR Green or TaqMan), forward and reverse primers specific to the HBV S-gene, and a fluorescent probe (for TaqMan assays).[11]
-
Add a specific volume of the extracted DNA to the master mix.
-
Include a quantitative standard curve derived from a WHO International Standard for HBV DNA to allow for accurate quantification in International Units per milliliter (IU/mL).[9]
-
Include positive and negative controls in each run.
-
-
Thermal Cycling and Data Analysis:
b. HBsAg Quantification by Chemiluminescent Microparticle Immunoassay (CMIA): Commercial automated platforms are commonly used for the quantification of HBsAg.[12]
-
Assay Principle: This is a two-step immunoassay.
-
Patient serum/plasma is combined with anti-HBs antibody-coated microparticles. HBsAg present in the sample binds to these microparticles.
-
After a wash step, an acridinium-labeled anti-HBs conjugate is added, which binds to the captured HBsAg.
-
-
Detection:
-
Following another wash, pre-trigger and trigger solutions are added.
-
The resulting chemiluminescent reaction is measured as relative light units (RLUs). The amount of light is directly proportional to the concentration of HBsAg in the sample.
-
-
Quantification: The assay is calibrated with HBsAg standards, and results are reported in IU/mL. Automated platforms like the Abbott Architect or Roche Elecsys systems are frequently used.[12][13]
Mandatory Visualizations
Caption: HBV lifecycle and points of inhibition by Entecavir and this compound.
Caption: Clinical trial workflow for this compound combination therapy.
References
- 1. Aligos Therapeutics Presents Positive Data at the EASL Congress 2024 | Aligos Therapeutics [investor.aligos.com]
- 2. Aligos Therapeutics Presents Positive Data at the EASL Congress 2024 | Aligos Therapeutics [investor.aligos.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Aligos Therapeutics Presents Positive Data at the AASLD [globenewswire.com]
- 5. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 6. tipranks.com [tipranks.com]
- 7. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 10. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 11. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia | springermedizin.de [springermedizin.de]
- 12. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of ALG-001075 from its Prodrug ALG-000184
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALG-000184 is a novel prodrug of the potent hepatitis B virus (HBV) capsid assembly modulator, ALG-001075. The prodrug strategy is employed to enhance the pharmacokinetic properties of ALG-001075. Accurate quantification of the active moiety, ALG-001075, and its separation from the prodrug, this compound, is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during preclinical and clinical development. This document provides detailed application notes and a representative protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ALG-001075 in biological matrices. While specific parameters for the quantification of ALG-001075 are not fully available in the public domain, this protocol is based on established bioanalytical methodologies for small molecules and their prodrugs.
Signaling Pathway and Experimental Workflow
The metabolic conversion of the prodrug this compound to the active drug ALG-001075 is a critical step for its therapeutic action. The general workflow for quantifying ALG-001075 from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.
Application Notes
A highly sensitive and selective LC-MS/MS method is the industry standard for the quantification of drugs and their metabolites in biological matrices. For the analysis of ALG-001075, a method that can distinguish it from its prodrug, this compound, is essential to accurately characterize the pharmacokinetic profile.
Key Considerations for Method Development:
-
Sample Preparation: The goal of sample preparation is to extract ALG-001075 from the biological matrix (e.g., plasma, serum, tissue homogenate) while removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method will depend on the desired level of cleanliness and the chemical properties of ALG-001075.
-
Internal Standard (IS): A stable isotope-labeled version of ALG-001075 is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used. The column and mobile phase are chosen to achieve good separation between ALG-001075, this compound, and any potential metabolites, as well as endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for ALG-001075 and its internal standard are monitored.
Experimental Protocol: Quantification of ALG-001075 in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.
Materials and Reagents
-
ALG-001075 reference standard
-
This compound reference standard
-
Stable isotope-labeled ALG-001075 (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ALG-001075, this compound, and the IS in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
Application Notes and Protocols for Oral Administration of ALG-000184 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and detailed protocols for the oral administration of ALG-000184, a prodrug of the novel hepatitis B virus (HBV) capsid assembly modulator ALG-001075, in various animal models.
Introduction
This compound is a promising oral therapeutic candidate for the treatment of chronic hepatitis B (CHB).[1][2][3] As a prodrug, it is efficiently converted to its active moiety, ALG-001075, a potent Class E capsid assembly modulator (CAM-E).[4][5] The mechanism of action involves inhibiting HBV replication by blocking pregenomic RNA encapsidation and preventing the formation of covalently closed circular DNA (cccDNA). Preclinical studies in various animal models have been conducted to evaluate its efficacy, pharmacokinetics, and safety profile following oral administration.
Mechanism of Action
This compound is orally administered and rapidly absorbed, followed by conversion to the active compound ALG-001075. ALG-001075 then acts as a capsid assembly modulator.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetics of ALG-001075 Following Oral Administration of this compound
| Species | Dose of this compound (mg/kg) | Tmax (hr) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hr) | Oral Bioavailability (%) | Reference |
| Mouse | 37.8 | 0.50 | 8,214 | 28,984 | 2.08 | 70.7 | |
| Rat | 37.8 | 1.00 | 5,673 | 34,649 | 2.19 | 41.6 | |
| Dog | 6.3 | 1.17 | 2,717 | 33,385 | 10.4 | 81.7 | |
| Dog | 1 to 12.6 | Dose-proportional increase in exposure | - | - | - | 93.3 to 108 (tablet) | |
| Rabbit | 6.3 | 1.67 | 703 | 4,291 | 5.38 | NA | |
| Monkey | 6.3 | 1.33 | 1,387 | 3,904 | 2.03 | 35.0 |
NA: Not Available
Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model Following Oral Administration
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration | Maximum HBV DNA Reduction (log10 IU/mL) | Reference |
| ALG-001075 | 15 | BID | 56 days | > 5 |
BID: Twice a day
Experimental Protocols
The following are detailed protocols for key experiments involving the oral administration of this compound in animal models. These protocols are based on published information and standard preclinical methodologies.
Protocol 1: In Vivo Efficacy Assessment in AAV-HBV Mouse Model
This protocol outlines the methodology for evaluating the antiviral efficacy of this compound in an adeno-associated virus (AAV)-HBV mouse model.
1. Animal Model Establishment:
-
Animal Strain: C57BL/6 mice.
-
AAV-HBV Vector: Recombinant AAV8 vector carrying a 1.3-fold overlength HBV genome (genotype D).
-
Administration: A single intravenous (tail vein) injection of the AAV-HBV vector (e.g., 1 x 10^11 vector genomes/mouse) is administered to establish persistent HBV replication.
-
Acclimatization and Monitoring: Mice are monitored for 4-6 weeks to allow for stable HBV expression, confirmed by measuring serum HBV DNA and HBsAg levels.
2. Dosing and Treatment Groups:
-
Formulation: this compound is dissolved in an aqueous solution (e.g., phosphate-buffered saline) for oral administration.
-
Dosing: The compound is administered via oral gavage.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) at various dose levels (e.g., 15 mg/kg BID).
-
Positive control group (e.g., Entecavir).
-
3. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected periodically (e.g., weekly) via retro-orbital or submandibular bleeding.
-
Serum Preparation: Serum is separated by centrifugation for the analysis of virological markers.
-
HBV DNA Quantification: Serum HBV DNA levels are quantified using a validated real-time PCR assay.
-
HBsAg and HBeAg Quantification: Serum levels of HBsAg and HBeAg are measured using commercial ELISA kits.
4. Data Analysis:
-
The log10 reduction in serum HBV DNA levels from baseline is calculated for each treatment group.
-
Statistical analysis is performed to compare the antiviral activity between the treatment and control groups.
Protocol 2: Pharmacokinetic Studies in Rodents and Non-Rodents
This protocol describes the methodology for assessing the pharmacokinetic profile of this compound and its active metabolite ALG-001075.
1. Animal Models:
-
Species: Mice, Rats, and Dogs.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.
2. Dosing and Administration:
-
Formulation: this compound is formulated as an aqueous solution or in tablet form for oral administration.
-
Administration: A single oral dose is administered via gavage for rodents or as a tablet for dogs.
-
Fasting: Animals are typically fasted overnight before dosing.
3. Blood Sample Collection:
-
Time Points: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Method: Blood is collected via appropriate methods for each species (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound and ALG-001075 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
-
Parameters: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½ are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Bioavailability: Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of ALG-001075.
Protocol 3: Repeat-Dose Toxicology Studies
This protocol provides a general framework for conducting repeat-dose toxicology studies of this compound.
1. Animal Models:
-
Species: Rats and Dogs.
-
Study Duration: Studies are conducted for various durations, such as 4, 13, 26, and 39 weeks.
2. Dosing and Administration:
-
Route: Daily oral administration.
-
Dose Levels: Multiple dose levels are selected based on preliminary dose-ranging studies, including a control group, a low-dose, a mid-dose, and a high-dose group.
3. In-Life Observations:
-
Clinical Signs: Daily observation for any clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology and Electrocardiography: Performed at baseline and at the end of the study.
4. Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals for analysis of a comprehensive panel of hematological and biochemical parameters.
-
Urinalysis: Urine samples are collected for analysis.
5. Terminal Procedures:
-
Necropsy: A full gross necropsy is performed on all animals at the end of the study.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive list of tissues is collected, preserved in formalin, and processed for microscopic examination by a veterinary pathologist.
6. Toxicokinetic Analysis:
-
Blood samples are collected at various time points during the study to determine the systemic exposure to this compound and ALG-001075.
Disclaimer: These protocols are intended for informational purposes and are based on publicly available data and standard preclinical practices. For detailed, study-specific methodologies, it is recommended to consult the original research publications or contact the investigating organization. The exact procedures for proprietary compounds like this compound are often not fully disclosed in the public domain. Researchers should adapt these protocols based on their specific experimental needs and in accordance with all applicable animal welfare regulations.
References
- 1. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 3. In Vivo Modelling of Hepatitis B Virus Subgenotype A1 Replication Using Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aligos.com [aligos.com]
- 5. A mouse model for HBV immunotolerance and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALG-000184 in Chronic Hepatitis B (CHB) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design, mechanism of action, and virological marker monitoring for ALG-000184, a novel investigational agent for the treatment of Chronic Hepatitis B (CHB). The included protocols are based on methodologies cited in the clinical development of this compound.
Introduction to this compound
This compound is an orally bioavailable prodrug of ALG-001075, a potent, pan-genotypic Class E capsid assembly modulator (CAM-E).[1][2] It is being developed for the treatment of CHB infection with the potential to offer a functional cure.[2][3] this compound has demonstrated significant antiviral activity in clinical trials, leading to substantial reductions in key HBV virological markers.[3]
Mechanism of Action
This compound exerts its antiviral effect through a dual mechanism of action:
-
Inhibition of pregenomic RNA (pgRNA) encapsidation: As a capsid assembly modulator, this compound interferes with the assembly of the HBV core protein (HBcAg) into functional viral capsids. This action prevents the encapsidation of the viral pgRNA, a critical step in HBV replication.
-
Prevention of covalently closed circular DNA (cccDNA) formation and replenishment: By disrupting capsid formation, this compound also hinders the establishment and replenishment of the cccDNA mini-chromosome in the nucleus of infected hepatocytes. The cccDNA is the template for all viral transcripts and is responsible for the persistence of HBV infection.
This dual mechanism leads to a profound reduction in HBV DNA, HBV RNA, and viral antigen levels.
Clinical Trial Design: An Overview
This compound has been evaluated in Phase 1 and is currently in Phase 2 clinical trials for the treatment of CHB.
Phase 1 Study (NCT04536337)
The Phase 1 study was a multi-part, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts in healthy volunteers, followed by cohorts of treatment-naïve or not currently treated HBeAg-positive and HBeAg-negative CHB patients. Doses ranging from 10 mg to 300 mg were evaluated as monotherapy and in combination with entecavir (B133710) (ETV).
Phase 2 B-SUPREME Study (NCT06963710)
The ongoing B-SUPREME study is a randomized, double-blind, active-controlled, multicenter Phase 2 trial. It is designed to evaluate the efficacy and safety of this compound compared to tenofovir (B777) disoproxil fumarate (B1241708) (TDF) in approximately 200 treatment-naïve adult subjects with CHB (both HBeAg-positive and HBeAg-negative) over a 48-week treatment period.
-
Primary Endpoint (HBeAg-positive): Proportion of subjects with HBV DNA < 10 IU/mL.
-
Primary Endpoint (HBeAg-negative): Proportion of subjects with HBV DNA < 10 IU/mL.
Summary of Clinical Data
The following tables summarize the virological responses observed in the Phase 1 clinical trial of this compound.
Table 1: HBV DNA and RNA Reductions in HBeAg-Negative CHB Patients (28 Days of Dosing)
| Dose Level | Mean Max HBV DNA Decline (log10 IU/mL) | Subjects with HBV DNA < LLOQ | Subjects with HBV RNA < LLOQ |
| 10 mg | -2.6 | 75% | 100% |
| 50 mg | -3.1 | ≥ 75% | 100% |
| 100 mg | -3.5 | ≥ 75% | 100% |
Table 2: Virological Response in HBeAg-Negative CHB Patients with 300 mg this compound Monotherapy
| Timepoint | Subjects with HBV DNA < LLOQ (<10 IU/mL) | Subjects with HBV DNA < LLOD (≤ 4.92 IU/mL) | Mean Max HBV DNA Decline (log10 IU/mL) | Subjects with HBV RNA < LLOQ |
| Week 48 | 100% (11/11) | 91% (10/11) | 4.13 | 100% (by Day 42) |
Table 3: Virological Response in HBeAg-Positive CHB Patients with 300 mg this compound ± Entecavir (ETV)
| Parameter | Mean Reduction at Week 48 (log10) |
| HBV DNA | Up to 6.8 IU/mL |
| HBsAg | 1.2 IU/mL |
| HBeAg | 1.7 PEI U/L |
| HBcrAg | 2.0 U/mL |
Experimental Protocols
Accurate and reliable quantification of HBV virological markers is crucial for assessing the efficacy of antiviral therapies. The following are outlines of protocols for the key assays used in the this compound clinical trials.
Protocol 1: Quantification of HBV DNA
Assay: Roche Cobas® HBV Test Principle: Real-time Polymerase Chain Reaction (PCR) for the in vitro quantification of HBV DNA in human plasma or serum.
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma or serum by centrifugation within 24 hours of collection.
-
Store samples at 2-8°C for up to 5 days or frozen at -70°C for longer-term storage.
-
-
Automated DNA Extraction and PCR Amplification:
-
The Cobas® 4800/6800/8800 system automates the entire process from sample preparation to result analysis.
-
HBV DNA is isolated from plasma or serum using magnetic particle-based technology.
-
The target DNA is amplified by PCR using highly conserved primers and probes targeting the pre-core/core region of the HBV genome.
-
-
Quantification and Data Analysis:
-
The system monitors the fluorescence signal from the reporter dye on the probe in real-time.
-
The cycle threshold (Ct) value is proportional to the initial amount of target DNA in the sample.
-
A standard curve is used to calculate the concentration of HBV DNA in IU/mL.
-
The linear range of quantification is typically from 20 to 1.0 x 10^8 IU/mL.
-
Protocol 2: Quantification of Hepatitis B Surface Antigen (HBsAg)
Assay: Abbott ARCHITECT HBsAg QT Assay Principle: Chemiluminescent Microparticle Immunoassay (CMIA) for the quantitative determination of HBsAg in human serum or plasma.
Methodology:
-
Sample Handling:
-
Use serum or plasma (EDTA, heparin, or citrate).
-
Samples can be stored at 2-8°C for up to 7 days or frozen at -20°C or colder.
-
-
Assay Procedure (Automated on ARCHITECT iSystem):
-
Patient sample, anti-HBs coated paramagnetic microparticles, and acridinium-labeled anti-HBs conjugate are combined.
-
HBsAg in the sample binds to the microparticles and the conjugate, forming a sandwich complex.
-
After a wash step, pre-trigger and trigger solutions are added.
-
The resulting chemiluminescent reaction is measured as relative light units (RLUs).
-
-
Data Interpretation:
-
The RLUs are directly proportional to the amount of HBsAg in the sample.
-
A standard curve is used to calculate the HBsAg concentration in IU/mL.
-
The quantitative range is typically 0.05 to 250.0 IU/mL. Samples with higher concentrations require dilution.
-
Protocol 3: Quantification of Hepatitis B Core-Related Antigen (HBcrAg)
Assay: Fujirebio Lumipulse® G HBcrAg Assay Principle: Two-step sandwich Chemiluminescent Enzyme Immunoassay (CLEIA) for the quantitative measurement of HBcrAg (comprising HBcAg, HBeAg, and p22cr) in human serum or plasma.
Methodology:
-
Sample Treatment:
-
Serum or plasma samples are pre-treated to denature the viral particles and expose the core antigens.
-
-
Automated Immunoassay (on LUMIPULSE G System):
-
The pre-treated sample is incubated with ferrite (B1171679) particles coated with monoclonal antibodies against HBcAg and HBeAg.
-
After a wash step, an alkaline phosphatase-labeled monoclonal antibody is added to form the sandwich complex.
-
A final wash is performed before the addition of a chemiluminescent substrate.
-
-
Signal Detection and Quantification:
-
The intensity of the chemiluminescent signal is measured and is proportional to the HBcrAg concentration.
-
Results are reported in U/mL, calculated from a standard curve.
-
The measurement range is typically 1 to 10,000 kU/mL (3.0 to 7.0 log U/mL).
-
Conclusion
This compound has demonstrated potent antiviral activity in early-phase clinical trials, supporting its continued development as a cornerstone therapy for CHB. The robust clinical trial designs and the use of standardized, validated assays for virological monitoring are essential for accurately evaluating the efficacy and safety of this promising new agent. These application notes and protocols provide a framework for researchers and drug development professionals working in the field of HBV therapeutics.
References
Measuring the Impact of ALG-000184 on Hepatitis B Surface Antigen (HBsAg) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALG-000184 is an orally bioavailable small molecule capsid assembly modulator (CAM) being developed for the treatment of chronic hepatitis B (CHB). As a Class II CAM (CAM-E), it works by disrupting the assembly of the hepatitis B virus (HBV) capsid.[1] This document provides detailed application notes and protocols for measuring the impact of this compound on Hepatitis B surface antigen (HBsAg) levels, a key biomarker in monitoring CHB and the efficacy of antiviral therapies.
Mechanism of Action
This compound is a prodrug of ALG-001075 and exhibits a dual mechanism of action against HBV replication.[2][3] Its primary mechanism involves the inhibition of pregenomic RNA (pgRNA) encapsidation, a critical step in the formation of new viral particles.[2] The secondary mechanism of action involves the prevention of the formation and transcription of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected hepatocytes.[2][3] This dual action is expected to lead to a more profound and sustained suppression of viral replication and its associated antigens, including HBsAg.
Data Presentation: Impact of this compound on HBsAg Levels
Clinical trial data has demonstrated that this compound can lead to significant reductions in HBsAg levels in patients with chronic hepatitis B. The following table summarizes key quantitative data from a Phase 1 clinical study (NCT04536337).
| Parameter | Value |
| Drug/Dose | This compound (300mg, once daily) + Entecavir |
| Patient Population | HBeAg positive subjects |
| Treatment Duration | Up to 48 weeks |
| Mean HBsAg Reduction | 1.2 log10 IU/mL |
| Timepoint for Reduction | Week 48 |
Note: This data is from a late-breaking poster presentation at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting® 2023 (Poster #5028-C). Baseline HBsAg levels, patient numbers for this specific endpoint, and standard deviations were not detailed in the available public announcements.
Experimental Protocols
In Vitro Evaluation of this compound on HBsAg Production
This protocol describes a general method for assessing the in vitro efficacy of this compound in reducing HBsAg production in a cell culture model of HBV replication, such as the HepG2.2.15 cell line.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and its active metabolite ALG-001075, if available)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HBsAg ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control (an antiviral with known efficacy against HBV).
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for a predetermined period (e.g., 3, 6, or 9 days).
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well.
-
HBsAg Quantification: Quantify the amount of HBsAg in the collected supernatants using a commercial HBsAg ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal effective concentration (EC50) of this compound for HBsAg reduction by plotting the percentage of HBsAg inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway of this compound's Dual Mechanism of Action
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ALG-000184 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ALG-000184 for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable prodrug of ALG-001075, a potent and selective small molecule inhibitor of the hepatitis B virus (HBV) capsid assembly. As a Class II or Class E Capsid Assembly Modulator (CAM), it disrupts the normal formation of the viral capsid, a crucial component for viral replication and stability. This disruption occurs through a dual mechanism of action:
-
Inhibition of pregenomic RNA (pgRNA) encapsidation: ALG-001075 accelerates the assembly of HBV core protein (HBc) dimers, leading to the formation of empty viral capsids that do not contain the viral genetic material (pgRNA) and the viral polymerase. This prevents the reverse transcription of pgRNA into viral DNA, a critical step in the HBV life cycle.[1][2][3]
-
Prevention of new covalently closed circular DNA (cccDNA) formation: By interfering with the incoming viral capsids, CAMs can inhibit the establishment of new cccDNA molecules in the nucleus of infected hepatocytes.[1][2] cccDNA is the stable, persistent form of the viral genome that serves as the template for all viral RNAs.
Q2: What is the rationale for using a prodrug like this compound?
A2: this compound is designed as a prodrug to improve the oral bioavailability and pharmacokinetic properties of the active antiviral agent, ALG-001075. After oral administration, this compound is efficiently converted to ALG-001075 in the body, ensuring that therapeutic concentrations of the active compound reach the target liver cells.[4][5]
Q3: What are the reported efficacious doses of this compound or its active moiety in preclinical and clinical studies?
A3: In preclinical studies using the AAV-HBV mouse model, the active moiety, ALG-001075, demonstrated a significant, dose-dependent reduction in plasma HBV DNA levels. A dose of 15 mg/kg administered twice daily (BID) for 56 days resulted in a greater than 5-log10 IU/mL reduction in HBV DNA.[4][6] In clinical trials, this compound has been evaluated at various doses, with a 300 mg once-daily oral dose being used in a Phase 2 study.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of In Vivo Efficacy Despite Promising In Vitro Data
Question: We are not observing the expected reduction in HBV DNA in our mouse model after oral administration of this compound, even though our in vitro assays showed potent activity. What could be the reasons?
Answer: This is a common challenge in in vivo studies. Several factors could contribute to this discrepancy:
-
Suboptimal Pharmacokinetics (PK):
-
Poor Absorption: Although this compound is designed for oral bioavailability, factors such as the vehicle formulation, animal strain, or gastrointestinal issues can affect its absorption.
-
Rapid Metabolism or Clearance: The compound might be metabolized and cleared too quickly in your animal model to maintain therapeutic concentrations.
-
-
Inadequate Dose or Dosing Regimen: The dose used may be too low, or the dosing frequency may not be sufficient to maintain drug levels above the effective concentration.
-
Vehicle Formulation Issues: The vehicle used to dissolve or suspend this compound may not be optimal, leading to poor solubility, precipitation, or instability of the compound.
-
Improper Administration Technique: Incorrect oral gavage technique can lead to dosing errors or stress in the animals, which can affect physiological parameters and drug metabolism.
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before a full-scale efficacy study, perform a pilot PK study with a small group of animals. This will help you determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and the half-life of ALG-001075 in your model.
-
Optimize Vehicle Formulation: For poorly water-soluble compounds like this compound, consider using a vehicle such as a suspension in 0.5% methylcellulose (B11928114) or a solution containing co-solvents like PEG 400.[4][8][9] Always ensure the compound is fully dissolved or homogeneously suspended before administration.
-
Refine Dosing Regimen: Based on the PK data, adjust the dose and dosing frequency to ensure that the trough concentrations of ALG-001075 remain above the in vitro EC90 value.
-
Verify Administration Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing.
Issue 2: Unexpected Toxicity or Adverse Events in Animals
Question: We are observing signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in our animals treated with this compound. How can we address this?
Answer: Unexpected toxicity can arise from the compound itself, the vehicle, or the administration procedure.
-
Compound-Specific Toxicity: At higher doses, this compound or its active form might have off-target effects. Some Class A CAMs have been associated with hepatocyte apoptosis at high core protein expression levels.[10]
-
Vehicle Toxicity: Some vehicles, especially those containing co-solvents, can cause toxicity at high concentrations or with repeated administration.
-
Gavage-Related Injury: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress and weight loss.
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before the main efficacy study, perform a dose-escalation study to determine the MTD of this compound in your animal model.
-
Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.
-
Monitor Liver Function: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess potential hepatotoxicity.[7]
-
Refine Gavage Technique: Ensure proper gavage needle size and gentle handling of the animals to minimize the risk of injury.
Issue 3: High Variability in Efficacy Readouts Between Animals
Question: We are seeing a wide range of responses in HBV DNA levels among animals in the same treatment group. What could be causing this variability?
Answer: High variability can obscure the true effect of the compound. Potential causes include:
-
Inconsistent Dosing: Inaccurate dosing due to improper technique or formulation issues.
-
Biological Variability: Differences in individual animal metabolism, immune response, or baseline viral load.
-
Infection Model Variability: Inconsistent establishment of HBV replication in the animal model.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including dosing, sample collection, and analysis, are highly standardized.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Homogenize Animal Groups: Before starting the treatment, randomize animals into groups based on body weight and, if possible, baseline viral load.
-
Refine the Infection Model: Ensure the method for establishing HBV infection (e.g., AAV-HBV transduction) is robust and results in consistent viral replication levels across animals.[11][12]
Data Presentation
Table 1: In Vitro Antiviral Activity of ALG-001075 (Active Moiety of this compound)
| Cell Line | Assay | EC50 (nM) |
| HepG2.117 | HBV DNA reduction | 0.63 |
Data from preclinical studies.[4]
Table 2: In Vivo Efficacy of ALG-001075 in AAV-HBV Mouse Model
| Dose (mg/kg) | Dosing Frequency | Treatment Duration | Maximum HBV DNA Reduction (log10 IU/mL) |
| 15 | BID | 56 days | > 5.0 |
| 50 | QD | 56 days | ~4.0 |
| 15 | QD | 56 days | ~3.5 |
Data from preclinical studies. All compounds were administered via oral gavage.[4]
Table 3: Pharmacokinetic Parameters of ALG-001075 in Mice (following oral administration of this compound)
| Dose of this compound | Tmax (hr) | Cmax (ng/mL) |
| Not specified | 0.5 | 8,214 |
Data from preclinical studies.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
If preparing a suspension, wet the this compound powder with a small amount of the vehicle in a mortar and triturate to a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.
-
Transfer the suspension to a sterile tube and stir continuously on a stir plate until administration to maintain homogeneity.
-
Prepare fresh formulations daily.
Protocol 2: In Vivo Dose-Ranging and Efficacy Study in AAV-HBV Mouse Model
Objective: To determine the optimal dose of this compound for reducing HBV DNA levels in an AAV-HBV mouse model.
Animal Model:
-
Age: 6-8 weeks
-
Sex: Male or female
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose)
-
Group 2: this compound - Low dose (e.g., 5 mg/kg)
-
Group 3: this compound - Mid dose (e.g., 15 mg/kg)
-
Group 4: this compound - High dose (e.g., 50 mg/kg)
-
Group 5: Positive control (e.g., Entecavir at a known effective dose) (N = 8-10 mice per group)
Procedure:
-
Establishment of HBV Infection: Administer AAV-HBV vector intravenously to all mice to establish chronic HBV replication.[11][12] Allow 4-6 weeks for HBV replication to stabilize.
-
Baseline Sampling: Collect blood samples from all mice to determine the baseline HBV DNA levels.
-
Treatment Administration: Administer the assigned treatment (vehicle, this compound, or positive control) orally by gavage once or twice daily for a specified duration (e.g., 28 or 56 days).
-
Monitoring:
-
Pharmacokinetic Satellite Group (Optional): Include a satellite group of animals for each dose level for pharmacokinetic analysis. Collect blood samples at multiple time points after the first and last dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) to determine the plasma concentration of ALG-001075.[1][17][18]
Mandatory Visualizations
Caption: HBV lifecycle and the dual mechanism of action of this compound's active moiety.
Caption: Workflow for in vivo dosage optimization of this compound.
Caption: Troubleshooting inconsistent in vivo efficacy of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Hepatitis B Virus Capsid Assembly Modulators, but Not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 13. A mouse model for HBV immunotolerance and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAV-HBV mouse model replicates the intrahepatic immune landscape of chronic HBV patients at single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral-Load-Dependent Effects of Liver Injury and Regeneration on Hepatitis B Virus Replication in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Hepatitis B Virus Dynamics and the Antiviral Effect of Interferon Alpha Treatment in Humanized Chimeric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
ALG-000184 Technical Support Center: Investigating Potential Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of ALG-000184 observed in cell culture experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolite, ALG-001075?
This compound is a prodrug that is rapidly converted to its active form, ALG-001075. ALG-001075 is a novel, potent, and pan-genotypic capsid assembly modulator (CAM). It exerts its antiviral effect on Hepatitis B Virus (HBV) through a dual mechanism:
-
Primary Mechanism: It interferes with the proper assembly of the HBV capsid, leading to the formation of empty, non-infectious viral particles. This action inhibits the encapsidation of pregenomic RNA (pgRNA), a critical step in HBV replication.
-
Secondary Mechanism: It prevents the de novo formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells that serves as the template for all viral RNAs.
Q2: Have off-target effects of ALG-001075 been evaluated in preclinical studies?
Yes, preclinical assessments of ALG-001075 have been conducted to evaluate its specificity. These studies have shown that ALG-001075 has no identified off-target kinase or receptor liabilities.[1] Additionally, it has been determined to have no in vitro reactive metabolites or potential for cytochrome P450 (CYP) inhibition or induction, suggesting a low risk for off-target effects mediated by these pathways.[1]
Q3: Is this compound or ALG-001075 cytotoxic to cells in culture?
In cell-based assays using HepG2.2.15 and HepG2.117 cell lines, neither this compound nor its active form, ALG-001075, exhibited any cytotoxicity at the highest concentrations tested (500 nM).[2][3]
Troubleshooting Guide
Issue: Unexpected changes in cell morphology or viability after treatment with this compound.
Possible Cause & Troubleshooting Steps:
-
High Concentration: Although preclinical data show no cytotoxicity up to 500 nM, it is crucial to confirm that the concentration used in your experiment is appropriate for your specific cell line and experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
-
-
Solvent Toxicity: The solvent used to dissolve this compound may be causing cellular stress.
-
Recommendation: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
-
Contamination: Microbial contamination of the cell culture or the drug stock can lead to adverse cellular effects.
-
Recommendation: Visually inspect cell cultures for any signs of contamination. Perform routine mycoplasma testing. Prepare fresh drug stocks from a reliable source.
-
Issue: Discrepancy in antiviral activity compared to published data.
Possible Cause & Troubleshooting Steps:
-
Cell Line Variability: Different cell lines, or even different passages of the same cell line, can exhibit varying sensitivities to antiviral compounds.
-
Recommendation: Ensure you are using a validated cell line for HBV replication studies, such as HepG2.2.15 or HepG2.117. If possible, obtain cells from a reputable cell bank.
-
-
Drug Stability: this compound is a prodrug and its stability in culture medium over time could influence its efficacy.
-
Recommendation: Prepare fresh drug dilutions for each experiment. Minimize the time the drug is in the culture medium before being added to the cells.
-
-
Assay Sensitivity: The method used to quantify HBV replication (e.g., qPCR for HBV DNA) may not be sensitive enough to detect changes at low drug concentrations.
-
Recommendation: Validate your assay to ensure it has the required sensitivity and reproducibility. Include appropriate positive and negative controls.
-
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vitro studies of this compound and ALG-001075.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of ALG-001075 and this compound
| Compound | Cell Line | Antiviral Activity (EC50, nM) | Cytotoxicity (CC50, nM) |
| ALG-001075 | HepG2.2.15 / HepG2.117 | (Sub)nanomolar[2] | > 500[2] |
| This compound | HepG2.2.15 / HepG2.117 | (Sub)nanomolar[2] | > 500[2] |
Table 2: Drug-Drug Interaction Potential of this compound and ALG-001075
| Compound | Assay | Result |
| ALG-001075 | Cytochrome P450 (CYP) Inhibition/Induction | Low risk[1][4] |
| ALG-001075 | Major Efflux and Uptake Transporter Inhibition | Low risk[4] |
| This compound | Major Efflux and Uptake Transporter Inhibition | Low risk[4] |
Experimental Protocols
1. Cell-Based Antiviral Activity Assay
-
Cell Lines: HepG2.2.15 or HepG2.117 cells, which stably express HBV.
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or ALG-001075 in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different drug concentrations.
-
Incubate the cells for a specified period (e.g., 3-6 days).
-
Harvest the cell supernatant or cell lysates.
-
Quantify extracellular or intracellular HBV DNA levels using quantitative PCR (qPCR).
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HBV replication by 50%.
-
2. Cytotoxicity Assay
-
Cell Lines: HepG2.2.15, HepG2.117, or other relevant cell lines.
-
Methodology:
-
Seed cells in multi-well plates.
-
Treat cells with a range of concentrations of this compound or ALG-001075.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo®).
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Visualizations
Caption: Mechanism of action of this compound and its active metabolite ALG-001075 in the HBV lifecycle.
Caption: Troubleshooting workflow for unexpected results with this compound in cell culture.
References
ALG-000184 Technical Support Center: Solubility and Stability in Experimental Buffers
This technical support center provides guidance on the solubility and stability of ALG-000184 in common experimental buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, sterile water is the recommended solvent for preparing stock solutions of this compound.[1] Commercial suppliers suggest that if you choose water as the solvent for your stock solution, it should be sterile-filtered using a 0.22 μm filter before use.[1]
Q2: What is the aqueous solubility of this compound?
This compound is a highly soluble prodrug.[2][3] Its aqueous solubility has been reported to be greater than 120 mg/mL in PBS and 116.67 mg/mL in water.[2] This high solubility was a key design feature to improve upon the low aqueous solubility of its parent compound, ALG-001075.
Q3: How should I store stock solutions of this compound?
Prepared stock solutions in an appropriate solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suggested.
Q4: Is this compound stable in acidic or basic conditions?
This compound has been shown to be stable in simulated gastric and intestinal fluids (SGF and SIF), which represent acidic and neutral/slightly basic environments, respectively.
Q5: Will this compound be soluble in my specific cell culture medium (e.g., DMEM, RPMI-1640)?
While specific solubility data in every cell culture medium is not available, the high aqueous solubility of this compound (>120 mg/mL in PBS) strongly suggests that it will be soluble in most aqueous-based cell culture media at typical working concentrations. It is always recommended to prepare a fresh working solution in your specific medium and visually inspect for any precipitation before use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed when preparing a working solution in buffer. | The concentration of this compound may be too high for the specific buffer, or the buffer components may be interacting with the compound. | - Try further diluting your stock solution before adding it to the buffer.- Prepare the working solution fresh each time and use it immediately.- If the issue persists, consider preparing a fresh stock solution. |
| Inconsistent experimental results. | This could be due to the degradation of this compound in the working solution over time. | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid storing working solutions at room temperature for extended periods.- For sensitive experiments, it is advisable to determine the stability of this compound in your specific experimental buffer under your experimental conditions (time, temperature). |
| Difficulty dissolving the solid compound. | Although highly soluble, improper mixing or low temperature can slow down dissolution. | - Use an ultrasonic bath to aid dissolution when preparing the stock solution in water.- Ensure the solvent is at room temperature before dissolving. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Phosphate Buffered Saline (PBS) | >120 mg/mL | |
| Water | 116.67 mg/mL (202.42 mM) |
Table 2: Stability of this compound
| Buffer/Solution | Condition | Stability | Reference |
| Simulated Gastric Fluid (SGF) | Not specified | Stable | |
| Simulated Intestinal Fluid (SIF) | Not specified | Stable | |
| Phosphate Buffered Saline (PBS) | Not specified | >12 hours | |
| Stock Solution in Solvent | -80°C | 6 months | |
| Stock Solution in Solvent | -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound solid powder (MW: 576.38 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
0.22 μm sterile syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.76 mg.
-
Add the appropriate volume of sterile water to the powder.
-
Vortex briefly and use an ultrasonic bath to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for Assessing Solubility in a New Buffer
This protocol provides a general method to determine the approximate solubility of this compound in a specific experimental buffer.
Materials:
-
This compound solid powder
-
Experimental buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Add a pre-weighed amount of this compound to a microcentrifuge tube (e.g., 5 mg).
-
Add a small, known volume of the experimental buffer (e.g., 50 µL, which would be an initial concentration of 100 mg/mL).
-
Vortex and/or sonicate the mixture for a set period (e.g., 10-15 minutes).
-
Visually inspect the solution for any undissolved particles.
-
If the compound has fully dissolved, it is soluble at that concentration. You can add more solid in pre-weighed increments to determine the saturation point.
-
If the compound has not fully dissolved, add increasing known volumes of the buffer, vortexing/sonicating after each addition, until the compound is fully dissolved. Calculate the concentration at which it fully dissolves to determine the solubility.
References
Technical Support Center: ALG-000184 Antiviral Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ALG-000184 in antiviral activity assays. The information is designed to assist in the accurate and effective execution of experiments for professionals in drug development and virology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of ALG-001075, a novel and potent Class II capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB).[1][2] Its primary mechanism of action is the disruption of the hepatitis B virus (HBV) capsid assembly process. This leads to the formation of empty, non-infectious capsids and prevents the encapsidation of pregenomic RNA (pgRNA), a critical step in viral replication.[3][4]
Q2: What is the secondary mechanism of action of this compound?
A2: At higher concentrations, this compound's active form, ALG-001075, has a secondary mechanism of action where it prevents the establishment and replenishment of covalently closed circular DNA (cccDNA).[1] cccDNA is the stable viral episome in the nucleus of infected hepatocytes that serves as the template for all viral transcripts, making it a key target for achieving a functional cure for HBV.
Q3: What are the expected EC50 values for this compound's active form, ALG-001075, in in vitro assays?
A3: In cell-based assays, ALG-001075 has demonstrated potent antiviral activity with sub-nanomolar EC50 values. Specifically, in HepG2.117 and HepG2.2.15 cell lines, the EC50 values for HBV DNA reduction are approximately 0.63 nM and 0.53 nM, respectively.
Q4: Is this compound or its active metabolite ALG-001075 cytotoxic?
A4: Preclinical studies have shown that both this compound and ALG-001075 have a favorable safety profile. In cell-based assays using HepG2.2.15 and HepG2.117 cells, no cytotoxicity was observed at the highest tested concentration of 500 nM.
Q5: What cell lines are appropriate for testing the antiviral activity of this compound?
A5: The HepG2.2.15 and HepG2.117 cell lines are commonly used and appropriate for these assays. These are human hepatoblastoma cell lines that are stably transfected with the HBV genome and support viral replication. For studying the complete HBV life cycle, including viral entry and cccDNA formation, primary human hepatocytes (PHH) are the gold standard.
Troubleshooting Guide
Issue 1: Higher than Expected EC50 Values
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Cell Health | Confirm that cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay in parallel. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure a confluent monolayer at the time of treatment and analysis. |
| Presence of Serum Proteins | The addition of 40% human serum can cause an 11.9-fold shift in the antiviral efficacy of ALG-001075 due to plasma protein binding. Consider this when designing your experiment and interpreting results. |
| Assay Readout Variability | For qPCR-based readouts, ensure consistent DNA extraction and primer/probe efficiency. Run appropriate controls, including a standard curve. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, gently swirl plates to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Inconsistent Virus Inoculum | Ensure the virus stock is properly tittered and mixed before adding to the cells. |
Issue 3: Unexpected Cytotoxicity
| Potential Cause | Recommended Solution |
| Compound Concentration | Although this compound has low cytotoxicity, ensure that the concentrations used are within the expected non-toxic range (below 500 nM). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). |
| Contamination | Check for microbial contamination in cell cultures and reagents. |
| Extended Incubation Time | Optimize the duration of the assay to be long enough to observe antiviral effects but short enough to avoid non-specific cytotoxicity. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (HBV DNA reduction) | HepG2.117 | 0.63 nM | |
| EC50 (HBV DNA reduction) | HepG2.2.15 | 0.53 nM | |
| CC50 (Cytotoxicity) | HepG2.117 / HepG2.2.15 | > 500 nM |
Experimental Protocols
Protocol: In Vitro Antiviral Activity Assay in HepG2.2.15 Cells
-
Cell Seeding:
-
Culture HepG2.2.15 cells in appropriate media (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418).
-
Seed cells in 96-well plates at a density that will result in a confluent monolayer at the time of treatment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (DMSO only), positive control (another known HBV inhibitor), and untreated cells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 6-9 days). Replace the medium with fresh compound-containing medium every 3 days.
-
-
Quantification of HBV DNA:
-
After incubation, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantify HBV DNA levels using a validated qPCR assay with specific primers and probes for the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of HBV DNA reduction for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
-
Cytotoxicity Assay (run in parallel):
-
Seed HepG2.2.15 cells in a separate 96-well plate.
-
Treat the cells with the same concentrations of this compound.
-
After the same incubation period, assess cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo assay.
-
Calculate the CC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanism of Action of this compound in the HBV Lifecycle.
Caption: Logical Workflow for Troubleshooting Antiviral Assay Issues.
References
Navigating the Nuances of ALG-000184 Resistance in HBV Research
A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential for drug resistance to ALG-000184 in Hepatitis B Virus (HBV). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential resistance?
A1: this compound is a prodrug of ALG-001075, a novel, pan-genotypic Class II Capsid Assembly Modulator (CAM). Its primary mechanism of action is the disruption of the proper assembly of the HBV core protein (Cp) into functional viral capsids. Instead, it leads to the formation of empty capsids. A secondary mechanism involves inhibiting the establishment and replenishment of covalently closed circular DNA (cccDNA). Resistance to this compound would likely arise from mutations in the HBV core protein that reduce the binding affinity of ALG-001075 to its target pocket.
Q2: Has resistance to this compound been observed in preclinical studies?
A2: In vitro studies have identified specific amino acid substitutions in the HBV core protein that can confer reduced susceptibility to ALG-001075. The most significant of these is the T33N mutation, which results in a notable decrease in the drug's antiviral activity.[1][2][3][4] Other mutations have been identified with minor to moderate effects. Clinical trial data to date has not identified any treatment-emergent resistance to this compound in patients.
Q3: What is the in vitro resistance profile of ALG-001075 against known CAM resistance mutations?
A3: ALG-001075 has been tested against a panel of known CAM-resistant HBV variants. The table below summarizes the fold-change in EC50 values for ALG-001075 against these mutations.
Table 1: In Vitro Activity of ALG-001075 Against Known CAM Resistance Mutations
| Core Protein Mutation | Fold-Change in EC50 vs. Wild-Type | Level of Resistance |
| T33N | ~28-fold | Moderate |
| T33P | 7.2-fold | Minor |
| V124G | 6.1-fold | Minor |
| F23Y | ≤ 3.0-fold | Minimal |
| I105F | ≤ 3.0-fold | Minimal |
| I105T | ≤ 3.0-fold | Minimal |
| T109M | ≤ 3.0-fold | Minimal |
| Y118F | ≤ 3.0-fold | Minimal |
| T128I | ≤ 3.0-fold | Minimal |
| Data sourced from Aligos Therapeutics presentations. |
Q4: Does this compound retain activity against HBV strains with resistance to nucleos(t)ide analogs (NAs)?
A4: Yes. Preclinical data demonstrate that ALG-001075 retains its antiviral activity against HBV harboring common mutations that confer resistance to nucleos(t)ide analogs such as tenofovir, entecavir, and lamivudine.
Table 2: In Vitro Activity of ALG-001075 Against Nucleos(t)ide Analog Resistance Mutations
| Polymerase Mutation(s) | Associated NA Resistance | Fold-Change in EC50 of ALG-001075 |
| rtN236T | Tenofovir | No significant change |
| rtM204I | Lamivudine, Entecavir | No significant change |
| rtL180M + M204V | Lamivudine, Entecavir | No significant change |
| Data sourced from Aligos Therapeutics presentations. |
Troubleshooting Guide
Issue: Inconsistent EC50 values in in vitro susceptibility assays.
-
Possible Cause 1: Cell line variability.
-
Solution: Ensure consistent use of a specific HepG2 subclone (e.g., HepG2.2.15) or other HBV-replicating cell line. Passage number can affect cellular characteristics; use cells within a defined passage range for all experiments.
-
-
Possible Cause 2: Inconsistent transfection efficiency.
-
Solution: Optimize and standardize the protocol for transient transfection of HBV-expressing plasmids. Use a consistent method (e.g., lipofection, electroporation) and quantify transfection efficiency (e.g., with a co-transfected reporter plasmid) to normalize results.
-
-
Possible Cause 3: Variability in virus stock or plasmid preparation.
-
Solution: Prepare a large, quality-controlled batch of HBV-containing supernatant or plasmid DNA to be used across all experiments to minimize variability.
-
Issue: Difficulty generating or confirming site-directed mutants.
-
Possible Cause: Inefficient mutagenesis PCR or incorrect primer design.
-
Solution: Utilize a high-fidelity DNA polymerase for site-directed mutagenesis PCR. Design primers with a melting temperature (Tm) appropriate for the polymerase and ensure they are free of secondary structures. Always confirm the desired mutation and the absence of off-target mutations by sequencing the entire viral genome.
-
Experimental Protocols
Protocol: In Vitro Assessment of this compound (ALG-001075) Susceptibility of HBV Mutants
This protocol describes a general method for determining the 50% effective concentration (EC50) of ALG-001075 against wild-type and mutant HBV in a cell-based assay.
1. Materials:
- HepG2 cells
- Plasmids encoding a 1.1-mer of the HBV genome (wild-type and mutant)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Transfection reagent
- ALG-001075 (the active metabolite of this compound)
- Reagents for DNA extraction and quantitative PCR (qPCR)
2. Procedure:
- Cell Seeding: Seed HepG2 cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
- Transfection: Co-transfect cells with the wild-type or mutant HBV-expressing plasmid.
- Drug Treatment: 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of ALG-001075. Include a no-drug control.
- Incubation: Incubate the cells for 3-5 days to allow for viral replication.
- DNA Extraction: Lyse the cells and extract intracellular HBV DNA.
- qPCR Analysis: Quantify the amount of intracellular HBV DNA using qPCR with primers specific for the HBV genome.
- Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of ALG-001075. Use a non-linear regression model to calculate the EC50 value. The fold-change in resistance is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.
Visualizations
Caption: Workflow for in vitro HBV resistance testing.
Caption: Logical relationship of mutation to resistance.
References
Technical Support Center: ALG-000184 In Vitro Efficacy and Serum Protein Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the in vitro efficacy of ALG-000184, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of ALG-001075, a potent, orally bioavailable capsid assembly modulator (CAM) for the treatment of chronic hepatitis B (CHB). ALG-001075 is a Class II CAM, meaning it induces the formation of normal-sized, empty HBV capsids, thereby disrupting the viral life cycle by inhibiting pregenomic RNA (pgRNA) encapsidation. At higher concentrations, it has also been shown to inhibit the formation of covalently closed circular DNA (cccDNA).
Q2: How does the presence of serum proteins in cell culture media affect the in vitro antiviral efficacy of this compound?
A2: The active moiety, ALG-001075, is moderately affected by the presence of human serum proteins. In vitro studies have shown that in the presence of 40% human serum, the EC50 value of ALG-001075 can shift, indicating a decrease in potency.[1] One study reported an 11.9-fold shift in antiviral efficacy in the presence of 40% human serum, while another noted an average 5-fold shift under similar conditions.[2] This is attributed to the binding of the compound to plasma proteins, which reduces the unbound fraction of the drug available to exert its antiviral effect.
Q3: Which specific serum proteins are most likely to bind to this compound's active form, ALG-001075?
A3: While specific binding studies for ALG-001075 to individual serum proteins are not detailed in the provided search results, for many antiviral drugs, human serum albumin (HSA) and alpha-1 acid glycoprotein (B1211001) (AAG) are the primary binding proteins in plasma. The extent of binding to each can influence the magnitude of the serum-induced shift in efficacy.
Q4: What is a "serum shift assay" and why is it important?
A4: A serum shift assay is an in vitro experiment designed to quantify the effect of serum or specific serum proteins on the potency of a drug. It is crucial for predicting how a drug might behave in vivo, where it will be exposed to high concentrations of plasma proteins. The results of a serum shift assay, often expressed as a fold-shift in the EC50 value, help in understanding the potential impact of protein binding on the required therapeutic dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected EC50 values for this compound in the presence of serum. | The concentration of serum used in the assay is high, leading to significant protein binding and a reduced free fraction of the active compound. | This is an expected outcome. Quantify the fold-shift in EC50 at different serum concentrations to characterize the effect. Consider using a lower percentage of serum if the shift is too pronounced for the intended experimental window. |
| Inconsistent EC50 fold-shifts between experiments. | Variability in the lot-to-lot composition of fetal bovine serum (FBS) or human serum. Differences in the protein concentration and composition of the serum can affect drug binding. | Use a single, qualified lot of serum for a complete set of experiments. If using different lots is unavoidable, test a reference compound in parallel to normalize the results. |
| Observed cytotoxicity at higher concentrations of this compound, especially in the presence of serum. | The combination of the compound and serum components might have a synergistic toxic effect on the cells. | Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) with the same concentrations of this compound and serum, but without the virus. This will help to distinguish between antiviral effects and cytotoxicity. |
| Difficulty in extrapolating in vitro results to predict in vivo efficacy. | The in vitro serum concentration does not accurately reflect the in vivo unbound fraction of the drug. | The FDA recommends testing a range of serum concentrations (e.g., 5%, 10%, 20%, 40%) and also testing in the presence of physiological concentrations of purified human serum albumin (HSA) and alpha-1 acid glycoprotein (AAG) to build a more predictive model.[3] |
Experimental Protocols
Protocol: In Vitro Antiviral Serum Shift Assay for this compound
This protocol is a representative method for determining the effect of human serum on the in vitro antiviral efficacy of this compound against Hepatitis B Virus (HBV).
1. Materials:
-
Cell Line: HepG2.2.15 or HepG2.117 cells (stably transfected with the HBV genome)
-
Compound: this compound (or its active metabolite, ALG-001075)
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.
-
Human Serum: Pooled normal human serum (heat-inactivated).
-
Reagents for qPCR: DNA extraction kit, HBV-specific primers and probe, qPCR master mix.
2. Cell Seeding:
-
Culture HepG2.2.15 or HepG2.117 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in a culture medium.
-
Seed the cells in 96-well plates at a density of 2 x 10^4 cells per well.
-
Incubate at 37°C and 5% CO2 for 24 hours.
3. Compound and Serum Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
Prepare culture media containing different percentages of human serum (e.g., 0%, 5%, 10%, 20%, 40%). Ensure the final concentration of FBS is kept constant across all conditions if desired, or adjust the media to maintain a consistent total serum protein concentration.
4. Treatment:
-
After 24 hours of incubation, remove the culture medium from the 96-well plates.
-
Add 100 µL of the prepared compound dilutions in the media with the varying human serum concentrations to the respective wells.
-
Include appropriate controls: no-drug control (with each serum concentration) and no-cell control.
-
Incubate the plates at 37°C and 5% CO2 for 4-6 days.
5. Quantification of HBV DNA (qPCR):
-
After the incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial DNA extraction kit.
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Quantify the amount of HBV DNA in each sample relative to a standard curve.
6. Data Analysis:
-
Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control for each serum concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) for each serum concentration using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Calculate the fold-shift in EC50 for each serum concentration relative to the EC50 value in the absence of human serum.
Data Presentation
Table 1: Illustrative Example of the Impact of Human Serum Concentration on the In Vitro EC50 of ALG-001075
| Human Serum Concentration | EC50 (nM) | Fold-Shift in EC50 |
| 0% | 0.5 | 1.0 |
| 5% | 1.2 | 2.4 |
| 10% | 2.5 | 5.0 |
| 20% | 5.8 | 11.6 |
| 40% | 12.5 | 25.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.
Visualizations
Caption: Mechanism of action of this compound's active form, ALG-001075.
Caption: Workflow for an in vitro serum shift assay.
Caption: The relationship between serum protein binding and antiviral efficacy.
References
ALG-000184 Technical Support Center: Cytochrome P450 Interaction Profile
This technical support center provides researchers, scientists, and drug development professionals with information regarding the drug-drug interaction (DDI) profile of ALG-000184, with a focus on cytochrome P450 (CYP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's metabolism via the cytochrome P450 system?
A1: this compound is a prodrug that is rapidly converted to its active moiety, ALG-001075.[1] A major oxidative metabolite, ALG-000302, has been identified in plasma, accounting for approximately 17%-24% of the exposure of ALG-001075.[1] To formally evaluate the role of CYP enzymes in the metabolism of this compound, a Phase 1 clinical study was designed to investigate its interaction with a potent CYP inhibitor and an inducer.[2][3]
Q2: Has a clinical drug-drug interaction (DDI) study been conducted with CYP inhibitors?
A2: Yes, Aligos Therapeutics received clearance from the U.S. Food and Drug Administration (FDA) for a Phase 1 DDI study to evaluate the effects of a cytochrome P450 inhibitor and inducer on the pharmacokinetics of this compound.[2] The study was designed to use itraconazole (B105839), a strong CYP3A4 inhibitor, and carbamazepine, a strong CYP3A4 inducer, to assess the DDI potential.
Q3: What were the results of the DDI study with itraconazole?
A3: As of the latest available information, the detailed quantitative results from the clinical DDI study have not been publicly released. The study was planned to provide critical data to inform Phase 2 clinical trials. Preclinical in vitro assessments indicated that ALG-001075 has a low potential for time-dependent inhibition of CYP3A4 and a low induction potential for CYP1A2, CYP2B6, and CYP3A4, suggesting a low overall risk for drug-drug interactions mediated by these enzymes.
Q4: What is the potential clinical significance of co-administering this compound with a strong CYP3A4 inhibitor?
A4: If this compound or its active form, ALG-001075, is a substrate for CYP3A4, co-administration with a strong CYP3A4 inhibitor like itraconazole could potentially increase the plasma concentrations of ALG-001075. This could enhance its therapeutic effect but might also increase the risk of adverse events. The planned DDI study is crucial for quantifying this potential interaction and providing guidance for co-administration with other medications.
Q5: Where can I find more information about the clinical trial design for the DDI study?
A5: The design of the Phase 1 DDI study is detailed in clinical trial registries. The study is a multi-part, open-label, parallel-assignment trial in healthy volunteers. Key details of the study design are summarized in the tables and protocols below.
Data Summary
Table 1: Phase 1 Drug-Drug Interaction Study Design with CYP Modulators
| Parameter | Details |
| Study Title | A Multi-part Study of this compound to Evaluate Safety, Tolerability, Pharmacokinetics and Drug-drug Interaction Potential After Single and Multiple Doses in Healthy Volunteers. |
| Study Phase | Phase 1 |
| Study Design | Non-Randomized, Parallel Assignment, Open-label |
| Participant Population | Healthy male and female volunteers, aged 18 to 55 years. |
| Investigational Arms | 1. This compound with Itraconazole (strong CYP3A4 inhibitor) 2. This compound with Carbamazepine (strong CYP3A4 inducer) |
| Primary Outcome | Pharmacokinetics of this compound and its active moiety, ALG-001075, when co-administered with a CYP3A4 inhibitor or inducer. |
| Status | FDA clearance for the Investigational New Drug (IND) application was granted. |
Experimental Protocols
Protocol 1: Evaluation of Drug-Drug Interaction with a CYP3A4 Inhibitor
This protocol provides a general overview based on the publicly available clinical trial information.
-
Subject Recruitment: Healthy male and female volunteers between 18 and 55 years of age meeting specific inclusion and exclusion criteria are enrolled. Key exclusion criteria include sensitivity to CYP3A4 substrates or inhibitors and renal dysfunction.
-
Study Period: The interaction study with the CYP3A4 inhibitor is conducted over a two-week period.
-
Dosing Regimen:
-
Participants are assigned to receive multiple doses of this compound.
-
Concurrently, participants receive multiple doses of itraconazole, a strong CYP3A4 inhibitor.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of this compound and its active metabolite, ALG-001075.
-
Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for ALG-001075 are calculated with and without the co-administration of itraconazole. The geometric mean ratios are determined to quantify the extent of the drug-drug interaction.
-
Safety Monitoring: Subjects are monitored throughout the study for any adverse events through physical examinations, vital sign measurements, and clinical laboratory tests.
Visualizations
References
- 1. A Phase 1 study of the safety, tolerability, and pharmacokinetics of this compound (pevifoscorvir sodium), a novel Class E capsid assembly modulator, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aligos Therapeutics Receives FDA Clearance for this compound IND Application [synapse.patsnap.com]
- 3. aligos.com [aligos.com]
Managing Transient Liver Transaminase Elevations with ALG-000184: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing transient liver transaminase elevations observed during experiments with ALG-000184. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered.
I. Troubleshooting Guide: Investigating Elevated Liver Transaminases
This guide provides a structured approach to troubleshooting unexpected elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels during pre-clinical and clinical research involving this compound.
Question: What should I do if I observe an elevation in ALT/AST levels in a subject receiving this compound?
Answer:
-
Confirm the Finding: Repeat the liver function tests (LFTs) to confirm the initial result and rule out any technical errors in sample handling or analysis.
-
Assess Clinical Status: Evaluate the subject for any signs or symptoms of liver injury, including but not limited to fatigue, nausea, vomiting, abdominal pain, jaundice, dark urine, or light-colored stools.
-
Review Concomitant Medications: Document and review all concomitant medications, including over-the-counter drugs and herbal supplements, to identify other potential causes of liver enzyme elevations.
-
Evaluate for Other Causes: Consider and investigate other potential causes of liver injury, such as viral hepatitis (other than HBV), autoimmune hepatitis, and alcohol-related liver disease.
-
Follow Monitoring Protocol: Adhere to the recommended liver function monitoring protocol (see Section III) to track the trend of the transaminase levels. In clinical studies, an ALT Flare Committee may be established to review and manage liver-related safety events[1][2][3].
-
Continue Dosing with Close Monitoring: In clinical trials of this compound, transient ALT/AST elevations have been observed that resolved while dosing continued[4][5]. The decision to continue or discontinue dosing should be made based on a comprehensive assessment of the subject's clinical condition and in consultation with the study's safety monitoring plan.
II. Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of liver transaminase elevations with this compound?
A1: In a Phase 1 study (this compound-201), Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) of ALT/AST elevation were observed. These events were transient, occurred with preserved synthetic and excretory liver functions, and resolved while subjects continued to receive this compound. An ALT Flare Committee did not consider these elevations to be clinically concerning.
Data Summary: Grade ≥3 ALT/AST Elevations with 300 mg this compound Monotherapy
| Patient Population | Number of Subjects with Grade ≥3 ALT/AST Elevation |
| HBeAg-positive | 3 |
| HBeAg-negative | 1 |
Q2: What is the proposed mechanism for the transient liver transaminase elevations observed with this compound?
A2: The transient elevations in liver transaminases observed with this compound are thought to be related to the drug's mechanism of action, which leads to a reduction in HBV DNA and viral antigens. This reduction can trigger an immune response against infected hepatocytes, resulting in a temporary increase in liver enzymes. This is often seen in the context of declining viral antigens and is not considered to be a sign of direct drug-induced liver toxicity.
Q3: How should I monitor liver function during my experiments with this compound?
A3: A robust liver function monitoring protocol is crucial. Please refer to the detailed experimental protocol in Section III of this guide.
Q4: Is it necessary to discontinue this compound if a subject experiences a transient transaminase elevation?
A4: Not necessarily. Clinical data has shown that these elevations can be transient and resolve while dosing with this compound continues. The decision to discontinue should be based on a thorough clinical evaluation, the severity of the elevation, and the study-specific safety guidelines.
III. Experimental Protocols
Protocol for Monitoring Liver Function
This protocol is based on general guidelines for monitoring liver function in Hepatitis B clinical trials and should be adapted to specific study designs.
1. Baseline Assessment (Prior to First Dose):
-
Liver Function Tests (LFTs):
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Gamma-glutamyl transferase (GGT)
-
Total and direct bilirubin
-
-
Synthetic Function Tests:
-
International Normalized Ratio (INR)
-
Serum albumin
-
-
Hepatitis B Serology:
-
HBsAg, HBeAg, anti-HBe, anti-HBc
-
-
HBV DNA level
2. On-Treatment Monitoring:
-
Weeks 1-12: Perform LFTs every 2 to 4 weeks.
-
After Week 12: LFTs can be monitored every 4 to 12 weeks, depending on the stability of the results and the study protocol.
-
HBV DNA and Serology: Monitor every 12 to 24 weeks to correlate with liver enzyme changes.
3. Management of Elevated Transaminases:
-
If ALT/AST levels exceed 3 times the Upper Limit of Normal (ULN), increase the frequency of monitoring to weekly.
-
If ALT/AST levels exceed 5 times the ULN, consider a more comprehensive evaluation, including repeat testing within 24-48 hours and assessment of synthetic liver function (INR and bilirubin).
-
Consult the study's safety monitoring plan and/or an ALT Flare Committee for guidance on dose modification or discontinuation.
IV. Visualizations
Signaling Pathway: Proposed Mechanism of this compound-Induced ALT Elevation
References
Navigating ALG-000184 Pharmacokinetic Variability: A Technical Guide
South San Francisco, CA – To support researchers, scientists, and drug development professionals in their experimental endeavors with ALG-000184, this technical support center provides essential guidance on interpreting the pharmacokinetic (PK) data of this promising chronic hepatitis B (CHB) candidate. This resource offers troubleshooting advice and frequently asked questions to address common challenges related to PK data variability.
This compound is the prodrug of the potent, pan-genotypic Class II capsid assembly modulator (CAM), ALG-001075.[1] Clinical studies have demonstrated that this compound is generally well-tolerated and exhibits a dose-dependent, linear pharmacokinetic profile with low variability.[2][3] Understanding the nuances of its pharmacokinetic properties is crucial for accurate data interpretation and effective clinical development.
Summary of this compound Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of the active moiety, ALG-001075, following oral administration of this compound. These data are compiled from Phase 1 clinical studies in both healthy volunteers and patients with chronic hepatitis B.
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers [2]
| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 40 mg | Data not available | Data not available | Data not available | Data not available |
| 100 mg | Data not available | Data not available | Data not available | Data not available |
| 250 mg | Data not available | Data not available | Data not available | Data not available |
| 500 mg | Data not available | Data not available | Data not available | Data not available |
Specific quantitative data from single-dose studies in healthy volunteers were not publicly available in a consolidated format. However, studies reported a desirable linear PK relationship supporting once-daily oral dosing.[2]
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of ALG-001075 in Healthy Volunteers (7 daily doses) [3]
| Dose of this compound | Parameter | Geometric Mean (CV%) |
| 150 mg | Cmax (ng/mL) - Day 1 | 1740 (11.5) |
| AUC0-24h (ng·hr/mL) - Day 1 | 15100 (18.4) | |
| Cmax (ng/mL) - Day 7 | 1850 (21.1) | |
| AUC0-24h (ng·hr/mL) - Day 7 | 19100 (24.6) | |
| 250 mg | Cmax (ng/mL) | Data not available |
| AUC0-24h (ng·hr/mL) | Data not available |
Median Tmax was observed to be between 2 and 4 hours.[3]
Table 3: Pharmacokinetics of ALG-001075 in CHB Patients (in combination with Entecavir) [4]
| Dose of this compound | N | AUC0-24h (ng·hr/mL) - GeoMean (CV%) | Cmax (ng/mL) - GeoMean (CV%) |
| 100 mg + ETV | 8 | 12,400 (15.5) | 1,590 (21.4) |
| 300 mg + ETV | 8 | Data not available | Data not available |
Experimental Protocols
Pharmacokinetic Sampling and Analysis
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify plasma concentrations of the active moiety, ALG-001075.[1] In clinical trials, blood samples for pharmacokinetic analysis are typically collected at pre-defined time points before and after drug administration.
Key Steps in the Protocol:
-
Sample Collection: Whole blood is collected into tubes containing an appropriate anticoagulant.
-
Plasma Separation: The blood samples are centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored frozen at a specified temperature (e.g., -80°C) until analysis.
-
Sample Preparation: Prior to analysis, plasma samples are thawed and prepared, which may involve protein precipitation or other extraction techniques.
-
LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system for the quantification of ALG-001075.
-
Data Analysis: The concentration-time data are used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis with software like Phoenix WinNonlin.[2]
Visualizing Experimental and Logical Workflows
Troubleshooting Pharmacokinetic Data Variability
High variability in pharmacokinetic data can obscure the true dose-exposure relationship of a drug. Below are common questions and troubleshooting steps for researchers encountering variability in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected inter-subject variability in Cmax and AUC. What could be the potential causes?
A1: While this compound has been reported to have low PK variability, several factors can contribute to inter-subject differences:
-
Subject-Specific Factors: Differences in age, body weight, genetics (e.g., polymorphisms in metabolizing enzymes or transporters), and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
Concomitant Medications: Co-administration of other drugs could potentially alter the pharmacokinetics of this compound. A drug-drug interaction study is planned to investigate the influence of cytochrome P450 inhibitors and inducers on its PK.[5]
-
Compliance: In multi-dose studies, ensuring strict adherence to the dosing schedule is critical.
-
Food Effects: While a food effect study showed no clinically meaningful differences in the PK profile of this compound when administered with a high-fat meal, variations in diet could still contribute to minor fluctuations.[2]
Q2: Our Tmax values seem to be more variable than other PK parameters. Is this normal?
A2: Yes, Tmax is often the most variable pharmacokinetic parameter. It is influenced by the rate of drug absorption, which can be affected by gastric emptying time and intestinal motility. As long as the variability in exposure parameters like Cmax and AUC is within an acceptable range, a higher variability in Tmax is not usually a cause for concern.
Q3: We have noticed a few outlier data points in our pharmacokinetic profiles. How should we handle these?
A3: Outliers should be investigated carefully.
-
Check for Errors: Review sample collection times, processing steps, and analytical runs for any deviations from the protocol.
-
Subject-Specific Causes: Investigate if the subject with the outlier data had any specific characteristics or experienced any events (e.g., vomiting, concomitant medication use) that could explain the deviation.
-
Statistical Analysis: Pre-specify methods for handling outliers in the study protocol or statistical analysis plan. It is important to document and justify the exclusion of any data points.
Q4: How does the conversion of the prodrug this compound to the active moiety ALG-001075 affect pharmacokinetic interpretation?
A4: this compound is rapidly and efficiently converted to ALG-001075.[2] Therefore, pharmacokinetic assessments should focus on the concentrations of the active moiety, ALG-001075. Low plasma concentrations of the prodrug are expected.
This technical support guide is intended to provide a foundational understanding of the pharmacokinetic characteristics of this compound and to assist researchers in troubleshooting potential data variability. For more detailed information, please refer to the official publications and presentations from Aligos Therapeutics.
References
ALG-000184 formulation for improved bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation of ALG-000184 for improved bioavailability. The following information is intended to aid in laboratory experiments and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it formulated as a prodrug?
A1: this compound is a prodrug of ALG-001075, a potent inhibitor of the hepatitis B virus (HBV) capsid assembly.[1] The parent drug, ALG-001075, has low aqueous solubility, which can limit its oral bioavailability.[2] this compound was designed as a highly soluble prodrug to overcome this limitation, ensuring efficient absorption and conversion to the active compound ALG-001075 in the body.[2][3]
Q2: What is the aqueous solubility of this compound?
A2: this compound has excellent aqueous solubility. Published data indicates a solubility of greater than 120 mg/mL.[4] Another source specifies the solubility in water as 116.67 mg/mL, which may require ultrasonication to achieve.
Q3: How should I prepare an aqueous solution of this compound for in vitro or in vivo experiments?
A3: For research purposes, an aqueous solution of this compound can be prepared by dissolving the solid compound in water. It is recommended to filter the solution through a 0.22 μm filter to ensure sterility and remove any undissolved particles. For long-term storage of stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Does food affect the bioavailability of this compound?
A4: Based on preclinical studies in dogs, there was no marked food effect on the oral administration of this compound.
Q5: In what dosage forms has this compound been administered in preclinical and clinical studies?
A5: In preclinical studies, this compound has been administered as an aqueous solution for oral gavage. In clinical trials, it has been administered orally as tablets.
Troubleshooting Guides
Issue 1: Incomplete dissolution or precipitation of this compound in aqueous solution.
-
Possible Cause 1: The concentration of this compound exceeds its aqueous solubility limit.
-
Troubleshooting Step: Ensure the intended concentration does not exceed 116-120 mg/mL. If a higher concentration is required, consider alternative solvent systems, but be aware that this may impact experimental outcomes.
-
-
Possible Cause 2: The quality of the water used for dissolution is suboptimal (e.g., incorrect pH, presence of contaminants).
-
Troubleshooting Step: Use high-purity, sterile water (e.g., Milli-Q or equivalent) for preparing solutions. Ensure the pH of the water is neutral.
-
-
Possible Cause 3: Insufficient mixing or sonication.
-
Troubleshooting Step: Vortex the solution thoroughly and/or use an ultrasonic bath to aid dissolution, as recommended.
-
Issue 2: Variability in experimental results related to bioavailability.
-
Possible Cause 1: Instability of the prodrug in the formulation or during storage.
-
Troubleshooting Step: Prepare fresh aqueous solutions for each experiment. If storing stock solutions, adhere to recommended storage conditions (-80°C for long-term, -20°C for short-term) to minimize degradation. This compound has been shown to be stable in simulated gastric and intestinal fluids, suggesting good stability in the GI tract.
-
-
Possible Cause 2: Issues with the solid form of the drug used for tablet formulation (if applicable).
-
Troubleshooting Step: While specific excipients for this compound tablets are not publicly disclosed, issues such as poor tablet disintegration or dissolution can affect bioavailability even for soluble compounds. Ensure that any in-house tablet formulations are optimized for rapid disintegration and drug release.
-
-
Possible Cause 3: Inconsistent dosing technique in animal studies.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.
-
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of ALG-001075 after Oral Administration of this compound
| Species | This compound Dose (mg/kg) | ALG-001075 Tmax (hr) | ALG-001075 Cmax (ng/mL) | ALG-001075 AUClast (ng.h/mL) | ALG-001075 t1/2 (hr) | Oral Bioavailability (%F) |
| Mouse | 37.8 | 0.5 | 8,214 | 28,984 | 2.08 | 70.7 |
| Rat | 37.8 | 1.0 | 5,673 | 34,649 | 2.19 | 41.6 |
| Dog | 6.3 | 1.2 | 2,717 | 33,385 | 10.4 | 81.7 |
| Monkey | 6.3 | 1.3 | 1,387 | 3,904 | 2.03 | 35.0 |
Data extracted from a preclinical study poster by Aligos Therapeutics.
Experimental Protocols
1. Protocol for Determining Aqueous Solubility
-
Objective: To determine the equilibrium solubility of this compound in water.
-
Materials: this compound powder, high-purity water, shaker incubator, centrifuge, HPLC system.
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of water in a sealed vial.
-
Incubate the vial in a shaker incubator at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 μm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The resulting concentration represents the equilibrium solubility.
-
2. Protocol for In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of ALG-001075 after oral administration of an this compound formulation.
-
Materials: this compound, vehicle (e.g., water), appropriate rodent strain (e.g., Sprague-Dawley rats), oral gavage needles, blood collection supplies, analytical method for ALG-001075 in plasma (e.g., LC-MS/MS).
-
Methodology:
-
Prepare the dosing solution of this compound in the selected vehicle at the desired concentration.
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the this compound formulation via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples for the concentration of the active moiety, ALG-001075, using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Logical workflow of this compound from oral administration to therapeutic effect.
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
References
Validation & Comparative
A Comparative Analysis of ALG-000184 and Entecavir in the Treatment of HBeAg-Positive Chronic Hepatitis B
For researchers and drug development professionals navigating the evolving landscape of chronic hepatitis B (CHB) therapies, this guide provides a detailed comparison of the novel capsid assembly modulator, ALG-000184, and the established nucleos(t)ide analogue, entecavir (B133710), in the context of HBeAg-positive patient populations. This analysis is based on available clinical trial data, focusing on virologic and serologic responses, and includes a breakdown of the experimental protocols and mechanisms of action for both antiviral agents.
Efficacy Data Summary
The following tables summarize the key efficacy endpoints from clinical studies involving this compound and entecavir in HBeAg-positive CHB patients. It is important to note that direct head-to-head trials are not yet available; the data for this compound is primarily from studies where it was administered in combination with entecavir and compared to entecavir monotherapy.
| Efficacy Endpoint | This compound (300 mg) + Entecavir | Entecavir Monotherapy | Study/Timepoint |
| Mean HBV DNA Reduction (log10 IU/mL) | 6.8 | Greater reduction observed with combination | Week 48[1] |
| Mean HBsAg Reduction (log10 IU/mL) | 1.2 | Not specified | Week 48[1] |
| Mean HBeAg Reduction (log10 PEI U/L) | 1.7 | Not specified | Week 48[1] |
| Mean HBcrAg Reduction (log10 U/mL) | 2.0 | Not specified | Week 48[1] |
| Efficacy Endpoint | Entecavir Monotherapy (Real-world data) | Study/Timepoint |
| Cumulative Rate of Virological Response (HBV DNA < 300 copies/mL) | 63.0% | 12 Months[2] |
| 86.7% | 24 Months[2] | |
| 91.1% | 48 Months[2] | |
| 91.9% | 60 Months[2] | |
| Cumulative Rate of HBeAg Clearance | 28.2% | 60 Months[2] |
| HBeAg Seroconversion | 2 out of 19 HBeAg-positive patients | Up to 5 years[3] |
Experimental Protocols
This compound-201 (Phase 1 Study, NCT04536337)
This Phase 1, double-blind, randomized, placebo-controlled study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[4] The study included multiple parts, with Part 4 focusing on HBeAg-positive subjects.[4][5]
-
Patient Population: Treatment-naïve or not currently treated HBeAg-positive CHB subjects.[6]
-
Intervention: Participants were randomized to receive either this compound (at varying doses, including 300 mg once daily) in combination with entecavir, or placebo plus entecavir.[5]
-
Duration: Treatment was administered for up to 96 weeks.[4][7]
-
Key Assessments: Comprehensive virologic evaluations including HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg levels were conducted at regular intervals.[4] Safety and pharmacokinetics were also monitored.
Entecavir Real-World Efficacy Study
This retrospective study aimed to evaluate the long-term efficacy of entecavir in treatment-naïve CHB patients in a real-world setting.[2]
-
Patient Population: A total of 233 treatment-naïve CHB patients, of whom 135 were HBeAg-positive.[2]
-
Intervention: Patients received entecavir treatment for at least 12 months.[2]
-
Duration: The mean follow-up period was 28 months.[2]
-
Key Assessments: Rates of virological response, HBsAg loss, HBeAg clearance/seroconversion, and virological breakthrough were evaluated.[2]
Mechanism of Action
This compound: Capsid Assembly Modulator
This compound is a prodrug that is converted to its active form, ALG-001075.[4][8] It functions as a capsid assembly modulator (CAM) with a dual mechanism of action:[4][5]
-
Inhibition of Pregenomic RNA (pgRNA) Encapsidation: It disrupts the assembly of the viral capsid, which is essential for the encapsidation of pgRNA, a critical step in HBV replication.
-
Prevention of cccDNA Formation: By interfering with capsid assembly, it also prevents the formation of new covalently closed circular DNA (cccDNA), the stable template for viral transcription.[4][5] This may lead to a reduction in the cccDNA pool over time, potentially resulting in a more profound and sustained antiviral response.[1]
Entecavir: Nucleoside Analogue Reverse Transcriptase Inhibitor
Entecavir is a potent and selective inhibitor of HBV DNA polymerase.[3] Its mechanism of action involves three key steps in the viral replication process:
-
Priming of HBV DNA Polymerase: It inhibits the base priming of the reverse transcriptase.
-
Reverse Transcription: It blocks the reverse transcription of the negative-strand DNA from the pgRNA template.
-
DNA Synthesis: It inhibits the synthesis of the positive-strand HBV DNA.
By targeting these essential steps, entecavir effectively suppresses HBV DNA replication.
Concluding Remarks
The available data suggests that this compound, particularly in combination with entecavir, demonstrates potent antiviral activity in HBeAg-positive CHB patients, leading to significant reductions in HBV DNA and viral antigens.[1][9] Its dual mechanism of action, which includes the potential to reduce the cccDNA pool, represents a promising strategy for achieving deeper and more sustained viral suppression than nucleos(t)ide analogues alone.[1]
Entecavir remains a highly effective and widely used treatment for CHB, capable of achieving high rates of virological response with long-term therapy.[2] However, rates of HBeAg clearance and seroconversion can be modest, highlighting the need for novel therapeutic approaches.[2]
The ongoing Phase 2 B-SUPREME trial, which is comparing this compound to tenofovir (B777) disoproxil fumarate, will provide further insights into the comparative efficacy of this novel capsid assembly modulator.[9][10][11] As more data emerges, the role of this compound in the future treatment paradigm for CHB, potentially as a cornerstone of combination therapy, will become clearer. Researchers and clinicians should continue to monitor the progress of these clinical trials to inform future drug development and treatment strategies for HBeAg-positive CHB.
References
- 1. streetinsider.com [streetinsider.com]
- 2. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Entecavir 0. 5 mg in Treating Naive Chronic Hepatitis B Virus Patients in Egypt: Five Years of Real Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aligos.com [aligos.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. liverdiseasenews.com [liverdiseasenews.com]
- 10. Aligos commences dosing in trial for chronic hepatitis B treatment [clinicaltrialsarena.com]
- 11. eatg.org [eatg.org]
head-to-head comparison of ALG-000184 with other HBV inhibitors
A Guide for Researchers and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is evolving, with a shift from long-term viral suppression to the pursuit of a functional cure.[1][2] Current standard-of-care treatments, primarily nucleos(t)ide analogues, effectively suppress HBV replication but rarely lead to a functional cure.[1][2] This has spurred the development of novel agents targeting different aspects of the HBV lifecycle. Among these, ALG-000184, a capsid assembly modulator (CAM), has shown significant promise in clinical trials.[1] This guide provides a head-to-head comparison of this compound with other HBV inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: A Novel Capsid Assembly Modulator
This compound is a prodrug of ALG-001075, a novel, potent, and pan-genotypic Class II/E capsid assembly modulator (CAM). CAMs represent a significant therapeutic modality for CHB, aiming to improve functional cure rates either as a monotherapy or in combination regimens.
Mechanism of Action: this compound has a dual mechanism of action that disrupts the HBV lifecycle at critical stages:
-
Inhibition of Pregenomic RNA (pgRNA) Encapsidation: This is the primary mechanism, where it interferes with the assembly of the viral capsid, preventing the encapsidation of pgRNA, a crucial step for viral replication.
-
Prevention of cccDNA Formation and Replenishment: At higher concentrations, it inhibits the formation of new covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.
This dual action leads to a more comprehensive suppression of the virus compared to other therapeutic approaches.
References
ALG-000184 Demonstrates Potent Viral Marker Reduction in Chronic Hepatitis B
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – Aligos Therapeutics' investigational compound, ALG-000184, has shown significant reductions in key viral markers in patients with chronic hepatitis B (CHB), according to data from ongoing clinical trials. The findings, presented at major scientific conferences, position this compound as a promising novel therapy, demonstrating potent antiviral activity both as a monotherapy and in combination with current standard-of-care treatments.
This compound is a first-in-class, oral capsid assembly modulator (CAM) that works by disrupting the formation of the protective shell of the hepatitis B virus (HBV). This mechanism of action not only inhibits viral replication but has also been shown to reduce levels of covalently closed circular DNA (cccDNA), the persistent form of the virus that is a major obstacle to a functional cure.[1][2]
Comparative Efficacy in Viral Marker Reduction
Data from the Phase 1 clinical trial (NCT04536337) highlights the potent antiviral effect of this compound. In HBeAg-positive CHB patients, treatment with 300 mg of this compound in combination with entecavir (B133710) (ETV) for up to 48 weeks resulted in substantial mean reductions in several key viral markers. Notably, greater mean reductions in HBV DNA were observed for the this compound plus ETV combination compared to ETV monotherapy after 12 weeks of treatment.[3]
A summary of the viral marker reduction data is presented below:
| Viral Marker | Treatment Group | Mean Reduction (log₁₀ IU/mL or U/mL) | Treatment Duration |
| HBsAg | 300mg this compound + ETV | 1.2 | 48 weeks |
| HBeAg | 300mg this compound + ETV | 1.7 | 48 weeks |
| HBcrAg | 300mg this compound + ETV | 2.0 | 48 weeks |
| HBV DNA | 300mg this compound + ETV | up to 6.8 | 48 weeks |
| HBV DNA | 100mg this compound Monotherapy | 4.2 | 28 days |
| HBV DNA | 300mg this compound Monotherapy | 4.0 | 28 days |
| HBV RNA | 100mg this compound Monotherapy | 3.1 (log₁₀ copies/mL) | 28 days |
| HBV RNA | 300mg this compound Monotherapy | 2.6 (log₁₀ copies/mL) | 28 days |
Data sourced from presentations at the American Association for the Study of Liver Diseases (AASLD) Liver Meeting®.
Importantly, no viral DNA breakthroughs were observed in patients receiving this compound monotherapy, indicating a high barrier to resistance. The ongoing Phase 2 B-SUPREME study is currently evaluating this compound against tenofovir (B777) disoproxil fumarate, with topline data anticipated in 2027.
Mechanism of Action
This compound is a prodrug that is converted to its active moiety, ALG-001075. As a Class E capsid assembly modulator, it has a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA) and prevents the formation of new cccDNA. This comprehensive approach to disrupting the viral lifecycle is expected to lead to more complete viral suppression compared to existing treatments.
Caption: Mechanism of action of this compound in the HBV replication cycle.
Experimental Protocols
The clinical evaluation of this compound has been conducted through a series of well-controlled studies.
Preclinical Studies: In preclinical models, the active form of this compound, ALG-001075, demonstrated potent antiviral activity in cell-based assays and the AAV-HBV mouse model. A dose-dependent reduction in plasma HBV DNA levels was observed, with a maximum reduction of over 5 log₁₀ IU/mL. These studies utilized HepG2.117 cells and primary human hepatocytes to assess the in-vitro efficacy, measuring HBV DNA, HBV RNA, HBsAg, and HBeAg levels.
Phase 1 Clinical Trial (NCT04536337): This first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers and patients with CHB. The study consisted of multiple parts, including monotherapy and combination therapy with entecavir. Viral markers (HBV DNA, HBV RNA, HBsAg, HBeAg, and HBcrAg) were measured at baseline and at regular intervals throughout the treatment and follow-up periods. Plasma concentrations of this compound and its active metabolite were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Caption: Simplified workflow of the Phase 1 clinical trial for this compound.
Conclusion
This compound has demonstrated a promising safety profile and potent antiviral activity, leading to significant reductions in multiple HBV viral markers. Its dual mechanism of action, targeting both capsid assembly and cccDNA formation, suggests it could become a cornerstone of future combination therapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure. Further data from the ongoing Phase 2 B-SUPREME trial will be crucial in confirming its comparative efficacy and safety against current standard-of-care treatments.
References
Assessing the "Best-in-Class" Potential of ALG-000184: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the Capsid Assembly Modulator ALG-000184 in the Landscape of Chronic Hepatitis B Therapies
Chronic Hepatitis B (CHB) infection remains a significant global health challenge, and the quest for a functional cure continues to drive innovation in antiviral drug development. Among the promising new therapeutic avenues, capsid assembly modulators (CAMs) have emerged as a potent class of agents. This guide provides a comprehensive comparison of this compound, a novel CAM, with the current standard-of-care and other CAMs in development, supported by available experimental data. Our objective is to offer researchers, scientists, and drug development professionals a clear perspective on the "best-in-class" potential of this compound.
Mechanism of Action: A Dual-Pronged Attack on HBV Replication
This compound is an orally administered prodrug of ALG-001075, a potent, pan-genotypic Class II (or Class E) capsid assembly modulator.[1][2] Its primary mechanism of action involves the disruption of the proper assembly of the hepatitis B virus (HBV) core protein (Cp) into functional viral capsids.[1] This interference leads to the formation of non-infectious, "empty" capsids that lack the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby halting a critical step in the viral replication cycle.[1]
Furthermore, preclinical studies suggest a secondary mechanism of action for this compound. At higher concentrations, it can inhibit the establishment and replenishment of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.[1] The cccDNA serves as the stable transcriptional template for all viral RNAs and is a key factor in the persistence of HBV infection. By targeting both capsid assembly and cccDNA, this compound presents a dual-pronged antiviral strategy.
Comparative Efficacy: this compound vs. Standard of Care and Other CAMs
The current standard of care for CHB primarily involves nucleos(t)ide analogues (NAs) like tenofovir (B777) disoproxil fumarate (B1241708) (TDF), which suppress viral replication by inhibiting the HBV polymerase. While effective at reducing HBV DNA levels, NAs rarely lead to a functional cure, defined by the loss of hepatitis B surface antigen (HBsAg).
Preclinical Data
Preclinical studies have demonstrated the potent in vitro antiviral activity of ALG-001075 (the active moiety of this compound). In HepG2.117 cells, ALG-001075 exhibited an EC50 of 0.63 nM for HBV DNA reduction. In a mouse model of HBV infection (AAV-HBV), oral administration of ALG-001075 resulted in a greater than 5-log10 IU/mL reduction in plasma HBV DNA after 56 days of treatment.
Clinical Data
Phase 1 clinical trials (NCT04536337) have evaluated the safety, tolerability, and antiviral activity of this compound in healthy volunteers and patients with CHB. In CHB patients, once-daily oral doses of this compound were well-tolerated and resulted in significant reductions in key viral markers.
A Phase 2 clinical trial (B-SUPREME, NCT06963710) is currently underway, comparing this compound monotherapy to TDF in treatment-naïve adult patients with CHB. Interim data from this trial are expected in 2026, with topline results anticipated in 2027.
The following tables summarize the available clinical trial data for this compound and its key comparators.
| Table 1: Antiviral Activity of this compound in CHB Patients (Phase 1b Data) | |
| Parameter | Mean Reduction from Baseline |
| HBV DNA | Up to 6.8 log10 IU/mL (in combination with entecavir (B133710) at Week 48) |
| HBsAg | 1.2 log10 IU/mL (300 mg this compound + entecavir at Week 48) |
| HBeAg | 1.7 log10 PEI U/L (300 mg this compound + entecavir at Week 48) |
| HBcrAg | 2.0 log10 U/mL (300 mg this compound + entecavir at Week 48) |
| Table 2: Comparative Antiviral Activity of Capsid Assembly Modulators (Phase 1/2 Data) | |||
| Drug | Study Phase | Dose | Mean HBV DNA Reduction from Baseline |
| This compound | Phase 1b | 10 mg (28 days) | 3.7 log10 IU/mL |
| Vebicorvir (ABI-H0731) | Phase 2a | 300 mg + NrtI (24 weeks) | 5.33 log10 IU/mL |
| GLS4 | Phase 1b | 120 mg + Ritonavir (28 days) | -1.42 log10 IU/mL |
| JNJ-56136379 | Phase 1b | 250 mg (28 days) | 2.70 log10 IU/mL |
Note: Data is sourced from separate studies and not from head-to-head trials. Direct comparisons should be made with caution due to differences in study design, patient populations, and treatment durations.
| Table 3: Antiviral Activity of Tenofovir Disoproxil Fumarate (TDF) in CHB Patients | |
| Parameter | Outcome |
| HBV DNA Suppression | In a long-term study, 99.3% of patients on TDF maintained HBV DNA <69 IU/mL at year 7. |
| HBeAg Seroconversion | Rates vary across studies, with one study reporting HBeAg loss in 54.5% of HBeAg-positive patients at year 7. |
| HBsAg Loss | Generally low, with one long-term study showing HBsAg loss in 11.8% of HBeAg-positive patients at year 7. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for a comprehensive assessment.
This compound Phase 1b Clinical Trial (NCT04536337)
-
Study Design: A multi-part, randomized, double-blind, placebo-controlled study. Part 3 involved multiple ascending doses in CHB subjects. Part 4 evaluated this compound in combination with entecavir.
-
Patient Population: Treatment-naïve or not currently treated CHB subjects, including both HBeAg-positive and HBeAg-negative individuals.
-
Intervention: Oral daily doses of this compound (ranging from 10 mg to 300 mg) or placebo for 28 days in the monotherapy arms. Combination therapy with entecavir was also evaluated for up to 96 weeks.
-
Virology Assessments: HBV DNA levels were quantified using the Roche Cobas® assay. HBV RNA was measured using a Roche Cobas® investigational assay. HBsAg, HBeAg, and HBcrAg levels were also monitored.
Tenofovir Disoproxil Fumarate (TDF) Pivotal Clinical Trials (e.g., NCT00117676, NCT00117650)
-
Study Design: Randomized, double-blind, active-controlled, non-inferiority trials comparing TDF to adefovir (B194249) dipivoxil or tenofovir alafenamide.
-
Patient Population: Treatment-naïve and treatment-experienced adults with CHB, including both HBeAg-positive and HBeAg-negative patients.
-
Intervention: Oral daily dose of 300 mg TDF.
-
Virology Assessments: HBV DNA was quantified using PCR-based assays, such as the COBAS TaqMan HBV Test. The lower limit of quantification was typically around 20 IU/mL.
Quantitative HBV DNA Measurement
-
Methodology: Real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA in serum or plasma.
-
Procedure:
-
DNA Extraction: Viral DNA is extracted from the patient sample.
-
Amplification: A specific region of the HBV genome is amplified using primers and a fluorescently labeled probe.
-
Detection: The accumulation of fluorescent signal is measured in real-time, which is proportional to the initial amount of HBV DNA.
-
-
Standardization: Results are reported in international units per milliliter (IU/mL) to ensure comparability across different assays.
HBV Antigen Level Measurement
-
Methodology: Enzyme-linked immunosorbent assay (ELISA) is commonly used to quantify HBsAg, HBeAg, and other viral antigens.
-
Procedure:
-
Capture: A microplate is coated with an antibody specific to the target antigen.
-
Binding: The patient's serum or plasma is added, and the antigen binds to the capture antibody.
-
Detection: A second, enzyme-conjugated antibody that also binds to the antigen is added.
-
Signal Generation: A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change). The intensity of the signal is proportional to the amount of antigen present.
-
Visualizing the Pathways
To better understand the context of this compound's mechanism of action, the following diagrams illustrate the HBV replication cycle and the specific steps targeted by CAMs.
Caption: HBV Replication Cycle and Drug Targets.
Caption: Mechanism of Capsid Assembly Modulation.
Conclusion: The "Best-in-Class" Potential of this compound
The preclinical and early clinical data for this compound are promising, suggesting it has the potential to be a "best-in-class" capsid assembly modulator for the treatment of chronic hepatitis B. Its high potency, pan-genotypic activity, and dual mechanism of action targeting both capsid assembly and cccDNA formation are key differentiating features.
The significant reductions in HBV DNA and viral antigens observed in early clinical studies are encouraging. The ongoing Phase 2 trial directly comparing this compound to the standard-of-care, TDF, will be critical in establishing its clinical superiority. Furthermore, as more data becomes available for other CAMs in development, a clearer picture of the competitive landscape will emerge.
For drug development professionals, this compound represents a compelling candidate with a strong scientific rationale and promising early clinical results. Continued monitoring of the ongoing clinical trials and further research into its long-term efficacy and safety will be essential in fully defining its role in the future treatment paradigm for chronic hepatitis B. The potential for a finite treatment duration that leads to a functional cure remains the ultimate goal, and this compound is a significant step in that direction.
References
Comparative Analysis of ALG-000184 in the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ALG-000184, an investigational capsid assembly modulator, with established antiviral therapies for chronic Hepatitis B (CHB). The following sections detail the sustained virologic response and other key efficacy endpoints, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a novel, orally administered capsid assembly modulator, has demonstrated potent antiviral activity in clinical trials. It works by disrupting the formation of the viral capsid, which inhibits not only viral DNA replication but also the production of proteins necessary for infection.[1] Data from the Phase 1 clinical trial (NCT04536337) of this compound, including 96-week follow-up data, indicate sustained reductions in Hepatitis B virus (HBV) DNA and other significant viral markers. This positions this compound as a promising candidate for achieving a functional cure for CHB. A functional cure is defined as a sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA in the serum for at least 24 weeks after completion of a finite course of therapy.[2][3][4]
Quantitative Data Comparison
The following tables summarize the virologic response rates of this compound in comparison to the standard-of-care treatments, Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV).
Table 1: Comparison of Virologic Response (HBV DNA Suppression)
| Treatment | Study/Patient Population | Duration | Virologic Response (HBV DNA < Limit of Quantification) |
| This compound | Phase 1 (NCT04536337), HBeAg-positive | 96 Weeks | 100% of subjects achieved HBV DNA < 10 IU/mL |
| This compound | Phase 1 (NCT04536337), HBeAg-negative | 48 Weeks | 100% of subjects achieved sustained HBV DNA < 10 IU/mL |
| Tenofovir Disoproxil Fumarate (TDF) | Long-term open-label | 7 Years | 99.3% of patients maintained viral suppression (HBV DNA < 69 IU/mL)[5] |
| Entecavir (ETV) | Real-world, treatment-naïve | 5 Years | 99.4% cumulative virologic response rate[1] |
Table 2: Reduction in Key HBV Markers with this compound (Phase 1, 96 Weeks)
| HBV Marker | HBeAg-Positive Subjects | HBeAg-Negative Subjects |
| HBV DNA | 7.7 log10 IU/mL mean decline | Sustained suppression < 10 IU/mL |
| HBV RNA | All subjects < 10 IU/mL by Week 52 | All subjects < LLOQ by Week 8 |
| HBsAg | Multi-log10 reductions observed | - |
| HBeAg | Multi-log10 reductions observed | N/A |
| HBcrAg | Multi-log10 reductions observed | Decline observed |
Experimental Protocols
Detailed methodologies for the key virology assays used in the clinical evaluation of this compound and comparator drugs are outlined below.
Quantification of HBV DNA by Real-Time PCR
This assay is crucial for determining the viral load in patients.
-
Sample Preparation: Serum or plasma is collected from patients. Viral DNA is extracted from the sample using a validated nucleic acid extraction kit. An internal control is typically added during this step to monitor the efficiency of the extraction process.
-
Amplification: The extracted DNA is subjected to real-time polymerase chain reaction (PCR). This involves the use of specific primers and a fluorescently labeled probe that targets a conserved region of the HBV genome. The PCR instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands.
-
Detection: As the DNA is amplified, the probe is cleaved, releasing the fluorescent dye. The real-time PCR instrument detects the increase in fluorescence in real-time, cycle by cycle.
-
Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient sample is determined by comparing its amplification signal to the standard curve. The results are typically reported in International Units per milliliter (IU/mL). The quantification range of a typical assay is from 10 to 1,000,000,000 IU/mL.[6]
Quantification of Hepatitis B Surface Antigen (HBsAg) - Elecsys® HBsAg II quant assay
This assay measures the level of HBsAg, a key marker of ongoing HBV infection.
-
Principle: The Elecsys HBsAg II assay is an electrochemiluminescence immunoassay (ECLIA) that follows a sandwich principle.
-
Procedure:
-
First Incubation: The patient's serum or plasma sample is incubated with two biotinylated monoclonal anti-HBsAg antibodies and a mixture of monoclonal and polyclonal anti-HBsAg antibodies labeled with a ruthenium complex. This forms a sandwich complex with the HBsAg in the sample.
-
Second Incubation: Streptavidin-coated microparticles are added. The biotinylated antibodies in the sandwich complex bind to the streptavidin-coated microparticles, attaching the complex to a solid phase.
-
Detection: The reaction mixture is drawn into a measuring cell where the microparticles are magnetically captured on an electrode surface. A voltage is applied, inducing a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier.
-
-
Quantification: The light signal is proportional to the amount of HBsAg in the sample. The concentration is determined by comparing the signal to a calibration curve and is reported in IU/mL.
Quantification of Hepatitis B Core-related Antigen (HBcrAg) - Lumipulse® G HBcrAg assay
HBcrAg is a composite marker that reflects the transcriptional activity of cccDNA.
-
Principle: This is a chemiluminescent enzyme immunoassay (CLEIA) performed on a fully automated instrument.
-
Procedure:
-
Sample Pre-treatment: The serum or plasma sample is pre-treated to denature the viral particles and expose the core-related antigens (HBcAg, HBeAg, and p22cr).
-
Immunoassay: The treated sample is incubated with ferrite (B1171679) particles coated with anti-HBcrAg monoclonal antibodies and with alkaline phosphatase-labeled anti-HBcrAg monoclonal antibodies. This forms an immune complex on the magnetic particles.
-
Washing and Detection: The particles are washed to remove unbound materials. A chemiluminescent substrate is added, and the resulting light emission is measured.
-
-
Quantification: The intensity of the light is proportional to the HBcrAg concentration in the sample. The results are calculated from a standard curve and expressed in U/mL.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound in the HBV lifecycle.
Caption: Workflow for assessing sustained virologic response and functional cure in CHB trials.
References
- 1. journals.asm.org [journals.asm.org]
- 2. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. dna-technology.com [dna-technology.com]
- 6. microbiology.testcatalog.org [microbiology.testcatalog.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of ALG-000184
For researchers and scientists engaged in the development of novel therapeutics, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of substances like ALG-000184, a promising agent in clinical development, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of investigational drugs provide a clear and essential framework for its safe management.
At the forefront of responsible chemical handling is the principle of treating investigational compounds as potentially hazardous waste unless explicitly stated otherwise by the manufacturer's safety data. The disposal of any unused or waste this compound should be conducted in strict accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.
General Disposal Protocol for Investigational Compounds
Researchers handling this compound should adhere to the following step-by-step procedure to ensure safe and compliant disposal:
-
Consult the Safety Data Sheet (SDS): The most critical first step is to obtain and thoroughly review the SDS for this compound from the supplier, such as MedChemExpress. This document will contain a dedicated section on disposal considerations, providing specific instructions for the compound.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource. They will provide guidance on the specific procedures and requirements for hazardous waste disposal at your facility.
-
Segregate and Label Waste: Unused this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves) should be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound".
-
Secure Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup and Disposal: Coordinate with your EHS department to arrange for the pickup and disposal of the hazardous waste. This is typically handled by a licensed environmental management vendor who will ensure the waste is transported and disposed of in a compliant manner, often through incineration.
Key Disposal Considerations
For a clear overview of the essential logistical and safety information, the following table summarizes the recommended disposal plan for this compound in a research setting.
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste unless otherwise specified in the SDS. |
| Primary Disposal Method | Incineration via a licensed environmental management vendor. |
| Container Type | Designated, compatible, and properly sealed hazardous waste container. |
| Labeling Requirements | "Hazardous Waste" label with the full chemical name (this compound). |
| Required PPE | Standard laboratory personal protective equipment: safety glasses, lab coat, and chemical-resistant gloves. |
| Spill Cleanup | Absorb with inert material and collect in a hazardous waste container. Decontaminate the area with a suitable solvent (e.g., alcohol), collecting all cleanup materials as hazardous waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the key decision points and procedural steps.
Figure 1. A logical workflow for the proper disposal of this compound.
By adhering to these established procedures, researchers can ensure the safe handling and disposal of investigational compounds like this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. This proactive approach to safety and compliance is integral to the responsible conduct of scientific research.
Personal protective equipment for handling ALG-000184
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of ALG-000184, a potent antiviral compound under investigation. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense when handling this compound. The following table summarizes the required PPE and essential laboratory controls.
| Control Type | Requirement |
| Engineering Controls | Ensure adequate ventilation. A safety shower and eyewash station must be readily accessible. |
| Eye/Face Protection | Wear safety goggles with side-shields. |
| Hand Protection | Use protective gloves. |
| Skin and Body Protection | Wear impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used. |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the procedures for different types of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Seek immediate medical attention. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal of this compound are critical for maintaining its integrity and ensuring laboratory safety.
Handling and Storage Protocol
-
Handling:
-
Wear the prescribed personal protective equipment at all times.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of the substance.
-
Use in a well-ventilated area.
-
-
Storage:
-
Store in a tightly closed container.
-
Recommended storage temperature is -20°C.
-
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed.
| Plan Component | Procedure |
| Spill Containment | Wear a self-contained breathing apparatus. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Waste Disposal | Dispose of in a manner consistent with federal, state, and local regulations. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
